LY3000328 (Compound 5) was optimized through structure-based drug design to achieve potent inhibition without covalent binding [1].
The following diagram illustrates the structure-based drug design workflow that led to the discovery of LY3000328, highlighting key structural insights and optimizations.
LY3000328 exhibits high in vitro potency against human and mouse cathepsin S, with strong selectivity over other cysteine cathepsins [1].
Table 1: In Vitro Enzyme Inhibition Data for LY3000328 and Precursors [1]
| Compound | hCat S IC₅₀ (nM) | mCat S IC₅₀ (nM) |
|---|---|---|
| 6 | 1170 ± 227 | 1570 ± 108 |
| 7 | 1290 ± 453 | 2780 ± 230 |
| 9 | 12.4 ± 6.48 | 3.91 ± 0.71 |
| 5 (LY3000328) | 7.70 ± 5.85 | 1.67 ± 1.17 |
Selectivity: This series of compounds is highly selective for cathepsin S and is inactive against rat cathepsin S due to a G137C mutation that reduces the size of the S2 pocket [1].
LY3000328 has demonstrated efficacy in various preclinical models, and its effects have been measured in human clinical trials.
In Vivo Efficacy Model (Abdominal Aortic Aneurysm)
Clinical Pharmacokinetics and Pharmacodynamics (Phase I Study) [3]
In Vitro Cellular Assay (Tight Junction Integrity)
The development of LY3000328 as a specific, noncovalent inhibitor represents a significant breakthrough in targeting cathepsin S [5]. However, its clinical development also revealed unexpected biological complexities.
LY3000328 serves as a valuable chemical tool and precedent for developing reversible, noncovalent inhibitors against this challenging proteolytic target.
LY3000328 (chemical name: Z-FL-COCHO; Formula: C₂₅H₂₉FN₄O₅; Molecular Weight: 484.52 g/mol) is a non-covalent, reversible inhibitor that binds to the S2 and S3 subsites of the Cathepsin S enzyme without forming a covalent bond with the active site Cys25 [1]. This binding mode differentiates it from earlier electrophilic inhibitors and contributes to its high selectivity.
The key molecular interactions identified through protein X-ray crystallography include [1]:
The replacement of the metabolically vulnerable benzylic carbon with an oxygen atom in the chromane moiety further improved the stability of the final candidate, LY3000328 [1].
The following table summarizes the key structural changes and their impact on inhibitory potency during the optimization from the initial hit to LY3000328 [1].
| Compound | Core Structure & Key Features | Human CatS IC₅₀ (nM) | Mouse CatS IC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|---|
| 6 (Initial Hit) | Amidine linker; Lower potency [1] | 1,170 ± 227 | 1,570 ± 108 | N/A |
| 7 | Amidine replaced with urea linker; Comparable potency [1] | 1,290 ± 453 | 2,780 ± 230 | N/A |
| 8 | Direct piperazine-phenyl link; Improved solubility [1] | 4,000 ± 1,630 | 3,930 ± 553 | N/A |
| 9 | O-linked carbamate; 3-oxetanyl piperazine; Greatly improved potency [1] | 12.4 ± 6.48 | 3.91 ± 0.71 | >1,000-fold selective over Cats B, L, K, V [1] |
| 5 (LY3000328) | Chromane ring (O replaces benzylic C); Excellent potency & stability [1] | 7.70 ± 5.85 | 1.67 ± 1.17 | >1,000-fold selective over Cats B, L, K, V [1] |
The discovery of LY3000328 involved a structure-based drug design approach. The initial hit 6 was identified via a medium-throughput screen [1]. Replacing the amidine with a urea linker to improve drug-like properties resulted in compound 7, which maintained potency. A significant leap in potency (about 300-fold) was achieved with compound 9 by introducing an O-linked carbamate group, which provided a crucial hydrogen bond acceptor complementary to the NH of Gly69, and a 3-oxetanyl group on the piperazine to reduce lipophilicity [1]. The final optimization to LY3000328 involved replacing the benzylic carbon with oxygen to create a chromane system, reducing the potential for metabolic oxidation while maintaining excellent potency and selectivity [1].
The diagram below illustrates the key experimental and biological pathway related to LY3000328's discovery and mechanism.
The discovery of LY3000328 demonstrated that achieving high potency and exceptional selectivity for Cathepsin S is feasible by targeting the S2 and S3 subsites rather than the catalytic cysteine [1] [3]. Its progression into a Phase 1 clinical trial marked a significant milestone in the field [2]. However, the observation of a biphasic pharmacodynamic response in humans—where target inhibition is followed by a substantial increase in total CatS protein levels—highlights a potential compensatory feedback mechanism that must be thoroughly understood for the successful clinical development of CatS inhibitors [2] [3].
| Cathepsin Enzyme | IC₅₀ (nM) | Notes |
|---|---|---|
| Human Cathepsin S (hCat S) | 7.70 ± 5.85 [1] [2] | Primary target; value from multiple determinations (n=11) |
| Mouse Cathepsin S (mCat S) | 1.67 ± 1.17 [1] [2] | More potent against the mouse enzyme (n=9) |
LY3000328 demonstrates excellent selectivity for Cathepsin S over other cysteine proteases. It exhibits very high selectivity against cathepsins L, K, B, and V, though the exact IC₅₀ values for these off-targets are not provided in the results [2].
The data above were generated using standard biochemical and cellular assays. Here are the methodologies cited in the literature:
[³H]-astemizole, indicating a low potential for hERG channel blockade [1] [4].LY3000328 has demonstrated promising efficacy in disease models, particularly for Abdominal Aortic Aneurysm (AAA).
LY3000328 is notable for its non-covalent mechanism of action.
This structure-based drug design approach, which led to the optimization from initial hits to LY3000328, is visualized in the following diagram.
The discovery workflow for LY3000328 involved screening, structural analysis, and iterative design to optimize potency and drug-like properties [2].
Evidence from both human studies and animal models consistently shows elevated CTSS levels in AAA, with a correlation to disease severity.
The following table consolidates findings from analyses of human AAA tissue and serum compared to healthy controls.
| Analysis Type | CTSS in AAA vs. Control | Statistical Significance / Notes | Source |
|---|---|---|---|
| Serum Level | Increased by ~30% | Significantly associated with AAA size [1]. | [1] |
| Activity in AAA Tissue | 20% higher | Compared to occluded artery tissue [1]. | [1] |
| Protein Expression (IHC/WB) | Strongly positive in AAA tissue | Undetectable in normal vessels; expressed in endothelial cells, macrophages, and VSMCs [1] [2]. | [1] [2] |
| mRNA Expression (RT-PCR) | Significantly increased | For cathepsins B, L, and S [2]. | [2] |
Studies using genetic knockout models or pharmacological inhibitors provide causal evidence for CTSS's role in AAA.
| Experimental Model | Intervention | Key Findings on AAA | Source |
|---|
| AngII-infused ApoE-/- mice | CTSS Knockout | Incidence: Reduced to 1/8 of control; Diameter: 47% decrease (0.86 mm) [1]. | [1] | | CaCl₂-induced AAA (B6 mice) | Pharmacological Inhibitor (6r) | Diameter: Suppressed (0.58 vs 0.92 mm in controls, p<0.001); Reduced elastin breaks, apoptosis, and macrophages [3]. | [3] | | AngII-infused ApoE-/- mice | Pharmacological Inhibitor (6r) | Diameter: Smaller (0.95 vs 1.84 mm in controls, p=0.047); Attenuated key pathological features [3]. | [3] |
To investigate the role of CTSS in AAA, researchers typically employ a combination of in vivo animal models and detailed in vitro analyses on harvested tissues.
This protocol is based on studies that tested the CTSS-specific inhibitor 6r [3].
This methodology outlines the quantitative and spatial analysis of CTSS in human aortic samples [2].
CTSS expression and secretion are upregulated by various AAA risk factors. The diagram below illustrates these key regulatory pathways, particularly in macrophages and vascular cells.
Key pathways by which risk factors upregulate Cathepsin S (CTSS) expression and secretion.
The accumulated evidence strongly positions CTSS as a promising therapeutic target for AAA.
The binding mode of LY3000328 was elucidated through X-ray crystallography, revealing key interactions that confer both potency and selectivity [1].
The following diagram illustrates the key binding interactions of LY3000328 within the Cathepsin S active site:
Key binding interactions of LY3000328 with Cathepsin S subsites.
The compound exhibits high potency against both human and mouse Cathepsin S, and demonstrates excellent selectivity over other cysteine cathepsins [1].
Table 1: In Vitro Enzyme Inhibition Profile of LY3000328 and Analogs [1]
| Compound | hCat S IC₅₀ (nM) | mCat S IC₅₀ (nM) | Key Feature |
|---|---|---|---|
| 5 (LY3000328) | 7.70 ± 5.85 | 1.67 ± 1.17 | Clinical candidate; carbamate linker, oxetanyl group |
| 9 | 12.4 ± 6.48 | 3.91 ± 0.71 | Pre-cursor; carbamate linker, oxetanyl group |
| 8 | 4000 ± 1630 | 3930 ± 553 | Direct piperazine linkage |
| 7 | 1290 ± 453 | 2780 ± 230 | Urea linker; original hit from screen |
Selectivity: This series of compounds, including LY3000328, is highly selective for CatS over other cysteine proteases like Cat L, Cat K, Cat B, and Cat V [1]. The selectivity is conferred by the specific shape and amino acid composition of the S2 and S3 pockets of CatS, which differ from those of other cathepsins [2].
The data supporting LY3000328's binding mode and potency were generated using standard biochemical and structural techniques.
LY3000328 was developed as a potential treatment for abdominal aortic aneurysm (AAA), based on genetic and pharmacological evidence that CatS plays a key role in the disease pathogenesis [1]. The compound demonstrated efficacy in a CaCl₂-induced AAA mouse model [1].
A Phase 1 clinical trial in healthy human volunteers established that single doses of LY3000328 were well-tolerated and exhibited linear pharmacokinetics [3]. The study also revealed a complex pharmacodynamic response: a transient inhibition of plasma CatS activity was followed by a rebound increase in CatS mass, which may have implications for clinical development [3].
This compound represents a significant advancement in Cathepsin S inhibitor design due to two key characteristics:
Cathepsin S (Cat S) is a lysosomal cysteine protease belonging to the papain superfamily that maintains enzymatic activity at neutral pH (6.0-7.5), enabling both intracellular and extracellular functions [1] [2]. Unlike many cathepsins that function only under acidic conditions, this pH profile allows Cat S to participate in critical pathological processes including extracellular matrix (ECM) remodeling, antigen presentation via MHC class II, and protease-activated receptor (PAR) activation [2]. In abdominal aortic aneurysm (AAA), Cat S expression significantly increases in lesion areas, where it promotes medial elastin fragmentation, smooth muscle cell apoptosis, and inflammatory cell accumulation [1]. Genetic evidence strongly supports Cat S as a therapeutic target: in ApoE/Cat S double-knockout mice, AAA incidence was dramatically reduced to 10% compared to 80% in ApoE-/- Cat S+/+ controls, with significant reductions in abdominal aortic diameters and key pathological features [1].
LY3000328 (also known as Z-FL-COCHO or Compound 5) emerged from a drug discovery program at Eli Lilly targeting AAA treatment. Developed through structure-based optimization of screening hits, it represents a novel class of noncovalent Cat S inhibitors that avoid the selectivity and potential toxicity challenges associated with electrophilic "warheads" commonly found in cysteine protease inhibitors [1] [3].
Unlike conventional cysteine protease inhibitors that form reversible or irreversible covalent bonds with the active site Cys25, LY3000328 exhibits a unique mechanism by binding noncovalently to the S2 and S3 subsites of Cat S without interacting directly with Cys25 [1]. The crystallographic structure of the Cat S-LY3000328 complex (PDB resolution 1.8 Å, R factors 0.185 working/0.210 free) reveals that the closest non-hydrogen atom of LY3000328 resides 4.3 Å from the sulfur of Cys25 – too distant for covalent bond formation [1]. This binding mechanism avoids potential off-target reactivity while maintaining high potency and selectivity.
The molecular interactions between LY3000328 and Cat S involve several critical binding features:
Table 1: Key Crystallographically-Determined Interactions in Cat S-LY3000328 Complex
| Interaction Type | Residues/Ligand Groups | Distance (Å) | Functional Significance |
|---|---|---|---|
| Face-to-edge π interaction | Benzamide phenyl & Phe70 | N/A | S3 pocket occupation |
| π-stacking | Benzamide phenyl & Gly68-Gly69 peptide bond | N/A | S3 pocket stabilization |
| Hydrogen bond | Benzamide NH → Gly69 carbonyl O | 2.8 | Primary anchoring interaction |
| Hydrogen bond | Carbamate C=O → Gly69 NH | 3.1 | Enhanced affinity through engineered complementarity |
| Hydrogen bond | Carbamate NH → Asn163 carbonyl O | 2.9 | Additional stabilization via S2 pocket |
| Face-to-edge π interaction | Tetrahydronaphthalene & Phe70 | N/A | S2 pocket occupation |
LY3000328 demonstrates exceptional enzymatic potency and selectivity across cysteine cathepsins:
Table 2: Enzymatic Inhibition Profile of LY3000328
| Assay System | IC₅₀ Value | Experimental Conditions |
|---|---|---|
| Human Cathepsin S | 7.70 ± 5.85 nM | n = 11 independent determinations [1] |
| Mouse Cathepsin S | 1.67 ± 1.17 nM | n = 9 independent determinations [1] |
| Cathepsin L | >100 μM | Demonstrating >12,000-fold selectivity over Cat L [1] |
| Cathepsin B | Selective | High selectivity reported (specific IC₅₀ not provided) [1] |
| Cathepsin K | Selective | High selectivity reported (specific IC₅₀ not provided) [1] |
| Cathepsin V | Selective | High selectivity reported (specific IC₅₀ not provided) [1] |
The compound exhibits favorable drug disposition properties including low CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9), low microsomal metabolism across species (<20% after 30 min at 4 μM), good permeability (MDCK A-B > 4%), and minimal hERG channel blockade (6% displacement of [³H]-astemizole at 100 μM) [1] [4].
LY3000328 demonstrates dose-dependent efficacy in a CaCl₂-induced mouse model of AAA:
Exposure (AUC) increased dose-dependently, supporting favorable pharmacokinetic properties. Plasma concentration of approximately 60 ng/mL provides 50% maximal inhibition of Cat S activity [4].
Purpose: To determine IC₅₀ values for compound inhibition against human and mouse Cat S [1]
Materials:
Method:
Validation: The assay reliably differentiates between covalent and noncovalent inhibitors through time-dependent studies. Noncovalent inhibitors like LY3000328 show immediate equilibrium behavior without pre-incubation dependence [1].
Purpose: To evaluate compound efficacy in a mouse model of abdominal aortic aneurysm [1]
Materials:
Method:
Key Endpoints: Aortic diameter measurement, elastin integrity scoring, macrophage infiltration quantification, and plasma Cat S activity levels [1].
Protein Crystallization:
Data Collection and Structure Determination:
Structure Analysis:
This structural biology workflow enabled the structure-based drug design approach that guided optimization from initial hits to LY3000328 [1].
Diagram 1: Cathepsin S signaling pathway and LY3000328 inhibition mechanism. Stress factors upregulate CTSS expression through transcriptional activators (IRF-1, PU.1, TFEB, STAT3), leading to pathological processes through multiple mechanisms. LY3000328 specifically inhibits CTSS activity, blocking downstream pathology [2].
LY3000328 represents a significant advancement in cysteine protease inhibitor design through its novel noncovalent mechanism that avoids direct interaction with the catalytic cysteine. Its high potency (single-digit nM IC₅₀ against human Cat S), exceptional selectivity profile, and demonstrated efficacy in preclinical AAA models supported its selection for clinical development [1]. The compound's favorable drug disposition properties and clean secondary pharmacology profile further enhanced its translational potential.
Cathepsin S (CatS) is a lysosomal cysteine protease belonging to the papain superfamily that has emerged as a significant therapeutic target across multiple disease domains. Unlike many lysosomal proteases that function only under acidic conditions, CatS maintains enzymatic activity across a broad pH range (5.0-7.5), enabling both intracellular and extracellular functions [1]. This comprehensive review examines CatS pathophysiology and the development of LY3000328, a potent, selective, non-covalent CatS inhibitor that has progressed to Phase 1 clinical trials. The inhibitor represents a breakthrough in cathepsin S targeting through its unique mechanism of action that avoids covalent binding with the catalytic cysteine residue, potentially mitigating off-target effects associated with earlier electrophilic inhibitors [1] [2]. Research indicates CatS inhibition holds particular promise for abdominal aortic aneurysm, autoimmune disorders, cardiovascular diseases, and certain cancer types, positioning LY3000328 as a valuable investigational compound for researchers exploring cysteine protease targeting in therapeutic development.
Cathepsin S is a 24.8 kDa protease comprising 217 amino acids in its mature form, with the characteristic catalytic triad of cysteine proteases (Cys25, His159, and Asn175) [1] [2]. The enzyme exhibits several distinctive biochemical properties that underlie its pathophysiological significance:
Cathepsin S contributes to disease pathophysiology through several interconnected molecular mechanisms, illustrated in the following pathway diagram:
Cathepsin S Pathophysiological Signaling Network. CTSS overexpression driven by diverse stressors activates multiple pathogenic mechanisms resulting in various diseases.
The diagram above illustrates how diverse stressors converge to upregulate CatS expression, which subsequently activates multiple pathogenic mechanisms through several key molecular pathways:
Multiple transcriptional mechanisms regulate CatS expression under pathological conditions:
LY3000328 emerged from systematic medicinal chemistry efforts to develop non-covalent CatS inhibitors with improved selectivity profiles:
Table 1: In Vitro Pharmacological Profile of LY3000328
| Parameter | Value | Experimental Conditions |
|---|---|---|
| hCatS IC~50~ | 7.7 ± 5.85 nM (n=11) | Human cathepsin S enzyme inhibition [1] |
| mCatS IC~50~ | 1.67 ± 1.17 nM (n=9) | Mouse cathepsin S enzyme inhibition [1] |
| Selectivity | >1000-fold vs CatB, CatL, CatK, CatV | Specificity profiling against cysteine cathepsins [1] |
| CYP Inhibition | <15% at 10 μM (3A4, 2D6, 2C9) | Cytochrome P450 inhibition screening [6] |
| Metabolic Stability | <20% metabolism after 30 min (4 μM) | Mouse, rat, dog, and human liver microsomes [6] |
| Permeability | MDCK A-B >4% | Cellular permeability assessment [6] |
| hERG Binding | 6% displacement at 100 μM | [³H]-astemizole binding in HEK293 membranes [6] |
Table 2: In Vivo Efficacy of LY3000328 in Disease Models
| Disease Model | Species | Dosing Regimen | Efficacy Outcomes |
|---|---|---|---|
| CaCl~2~-induced AAA | Mouse | 1-30 mg/kg | Dose-dependent aortic diameter reduction: 58% (1 mg/kg), 83% (3 mg/kg), 87% (10 mg/kg) [1] |
| SLE-PAH | Female MRL/lpr mice | Selective CatS inhibitor | Suppressed pulmonary arterial remodeling, stimulated PPARγ, reduced right ventricular systolic pressure [5] |
| Myocardial Infarction | Mouse | CatS inhibitor E64d | Regulated TGF-β1 signaling, improved scar formation, preserved left ventricular function [4] |
LY3000328 exhibits a novel non-covalent inhibition mechanism distinct from earlier electrophilic CatS inhibitors:
The following diagram illustrates the experimental workflow for characterizing CatS inhibitors like LY3000328:
Comprehensive Experimental Workflow for characterizing CatS inhibitors like LY3000328
LY3000328 has completed a Phase 1, single-center, investigator- and subject-blind, randomized, placebo-controlled, single dose, dose escalation study (ClinicalTrials.gov NCT01515358) in 21 healthy male volunteers [7]. Key findings included:
Beyond its initial development for AAA, LY3000328 and other selective CatS inhibitors have demonstrated potential therapeutic utility across multiple disease areas:
Cardiovascular diseases:
Autoimmune disorders:
Oncology:
Metabolic diseases:
Purpose: Determine IC~50~ values for compound screening against human and mouse CatS [1]
Protocol:
Purpose: Evaluate compound efficacy in CaCl~2~-induced abdominal aortic aneurysm model [1]
Protocol:
Purpose: Elucidate inhibitor binding mode through X-ray crystallography [1]
Protocol:
Despite promising preclinical results, several challenges remain in CatS inhibitor development:
Future research directions should focus on:
The decision to select LY3000328 (also referred to as Compound 5) for clinical development was based on a comprehensive dataset encompassing its potency, selectivity, mechanism, and drug-like properties [1].
The table below summarizes the core in vitro and in vivo data that supported its selection:
| Parameter | Result / Value | Significance / Method |
|---|
| In Vitro Potency (IC₅₀) | Human Cat S: 7.70 ± 5.85 nM Mouse Cat S: 1.67 ± 1.17 nM | Enzyme inhibition assays demonstrated high potency [1]. | | Selectivity | High selectivity over other cysteine proteases (Cat L, K, B, V) | Reduced potential for off-target toxicity [1]. | | Mechanism of Action | Non-covalent, reversible inhibitor | Binds to S2/S3 subsites without interacting with catalytic Cys25, minimizing risk of non-specific reactivity [1]. | | In Vivo Efficacy | 58-87% aortic diameter reduction (1-30 mg/kg in mouse AAA model) | Demonstrated dose-responsive efficacy in a disease-relevant model [1]. | | Drug Disposition | Low CYP450 inhibition, low microsomal metabolism, good permeability | Predictive of favorable pharmacokinetics and low drug-drug interaction potential [1]. | | Safety & Tolerability (Phase I) | All single doses (up to 300 mg) were well tolerated in healthy human volunteers | Initial human data supported its safety profile for further clinical study [2]. |
To help you understand how these criteria were evaluated, here are the methodologies for some of the key experiments cited.
Cathepsin S Enzyme Inhibition Assay [1]
In Vivo Efficacy: CaCl₂-Induced Mouse AAA Model [1] [3]
Phase I Clinical Trial: Pharmacokinetics/Pharmacodynamics (PK/PD) [2]
The following diagram illustrates the key stages and decision points in the selection and early development of LY3000328, from initial discovery to the completion of its Phase I clinical trial.
While LY3000328 successfully entered clinical trials, the search results highlight a complex pharmacodynamic response and do not clarify its current development status.
A Complex Pharmacodynamic Response: The Phase I trial revealed a biphasic PD effect [2]. After LY3000328 was administered and cleared from plasma, there was a prolonged increase in total Cat S protein mass. This suggests that simply inhibiting the enzyme's activity may trigger compensatory biological mechanisms, which could have significant implications for the long-term therapeutic strategy of Cat S inhibition.
Therapeutic Potential Beyond AAA: Research indicates that Cat S inhibition is a relevant mechanism for other conditions. For instance, a different Cat S inhibitor was shown to suppress pulmonary arterial remodeling in a mouse model of systemic lupus erythematosus (SLE), suggesting a potential application for LY3000328 in SLE-associated pulmonary arterial hypertension [4].
The table below summarizes the key information from published studies that have used LY3000328 in vitro.
| Assay Type | Key Reagents | Key Parameters & Conditions | Reported Outcome |
|---|
| Molecular Docking | • Crystal structure of Cathepsin S (PDB: 4P6G) • Structure of LY3000328 | • Software: Molecular Operating Environment (MOE) • Focus: Interactions with S2 and S3 pockets of CatS for specificity [1] | Docking score (S-score): -7.26 kcal/mol [2] | | In Vitro Enzymatic Inhibition | • Recombinant Cathepsin S enzyme • Fluorogenic substrate: Z-VVR-AFC [3] [2] • Assay buffer (pH ~5.0-7.5) | • Excitation/Emission: 400/505 nm [2] • Measurement: Kinetic mode over 60 minutes [2] | Confirmed as a potent and selective CatS inhibitor [1] | | Cellular Assay | • Cultured Glomerular Endothelial Cells (GEnCs) [3] | • Treatment with recombinant Cat-S to induce dysfunction • Co-treatment with PAR2 antagonists to validate mechanism [3] | LY3000328 (Cat-S inhibitor) prevented Cat-S-induced endothelial barrier disruption [3] |
Based on standard fluorometric methods for cathepsin S and the specific details available [2], you can adapt the following protocol.
Principle: The assay measures the inhibition of CatS enzymatic activity by LY3000328. The enzyme cleaves the synthetic substrate Z-VVR-AFC, releasing the fluorescent AFC moiety. Inhibitor potency is determined by the reduction in fluorescence increase over time compared to an uninhibited control.
Workflow Diagram:
Materials and Reagents:
Step-by-Step Procedure:
Data Analysis:
% Inhibition = [1 - (Slope_sample / Slope_enzyme_control)] × 100
LY3000328 (also known as Z-FL-COCHO) is a potent and selective inhibitor of cathepsin S (CatS), a cysteine protease implicated in multiple pathological conditions. With IC₅₀ values of 7.7 nM for human CatS and 1.67 nM for mouse CatS, this compound demonstrates exceptional potency and specificity toward its target [1] [2] [3]. Cathepsin S plays a crucial role in extracellular matrix degradation through its action on structural proteins including elastin and collagen, suggesting therapeutic potential for conditions such as abdominal aortic aneurysm (AAA) where these matrix components are compromised [1] [3] [4]. The compound has progressed to clinical trials, including a completed Phase 1 study in healthy volunteers (NCT01515358), which established its preliminary safety and pharmacokinetic profile [2] [4].
The molecular mechanism of LY3000328 involves specific binding to the active site of cathepsin S, effectively blocking its proteolytic activity. This inhibition potentially slows AAA expansion by preserving the integrity of extracellular matrix proteins in vessel walls [3] [4]. Beyond its cardiovascular applications, research indicates that LY3000328 can disrupt EGFR trafficking in cancer models by inhibiting cathepsin S-mediated transfer of EGFR from late endosomes to lysosomes, thereby suppressing mTORC1 activation—a key signaling pathway in cell proliferation and survival [5]. This multifaceted mechanism underscores the research utility of LY3000328 across various experimental systems.
LY3000328 possesses well-defined molecular characteristics that influence its handling and application in research settings. The compound has a molecular weight of 484.52 g/mol and a chemical formula of C₂₅H₂₉FN₄O₅ [1] [2]. It appears as a white to off-white solid powder at room temperature with a predicted density of approximately 1.4 g/cm³ [6] [3]. The CAS registry number 1373215-15-6 provides a unique identifier for precise material tracking and ordering. The compound features two defined stereocenters, indicating the presence of specific stereoisomers that are essential for its biological activity [1] [6].
Table 1: Physicochemical Properties of LY3000328
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 484.52 g/mol | [1] [2] |
| Molecular Formula | C₂₅H₂₉FN₄O₅ | [1] [2] |
| CAS Number | 1373215-15-6 | [1] [6] |
| Appearance | White to off-white solid | [1] [6] [3] |
| Purity | ≥98% (typically >99%) | [6] [1] [2] |
| Defined Atom Stereocenters | 2 | [1] [6] |
Proper storage conditions are critical for maintaining the stability and efficacy of LY3000328 over time. For long-term storage of the solid powder, -20°C is recommended, where the compound remains stable for at least three years [1] [2] [3]. When stored at 4°C, the solid material maintains stability for approximately two years [1]. For solutions prepared in DMSO, storage at -80°C is advised to preserve integrity for up to six months, while storage at -20°C is suitable for approximately one month [1] [6]. It is crucial to note that DMSO is hygroscopic (moisture-absorbing), which can potentially reduce solubility over time; therefore, using fresh, anhydrous DMSO is recommended for preparing stock solutions [2].
LY3000328 demonstrates stability at ambient temperature for several days, making it suitable for shipping under standard conditions without special arrangements [6]. To preserve the compound's integrity, it should be protected from prolonged exposure to light and moisture. Repeated freeze-thaw cycles should be minimized for both solid and solution forms, as this can degrade the compound and reduce efficacy. For laboratory use, researchers should aliquot stock solutions into single-use portions to minimize freeze-thaw cycles and prevent contamination.
LY3000328 exhibits specific solubility characteristics that guide its formulation for experimental use. The compound demonstrates high solubility in DMSO, with concentrations ≥50 mg/mL (approximately 103.19 mM) achievable according to multiple suppliers [1] [6]. One source reports even higher solubility in DMSO of 97 mg/mL (200.19 mM), though they note that moisture-absorbing DMSO may reduce solubility, emphasizing the importance of using fresh, anhydrous solvent [2]. In contrast, LY3000328 is insoluble in water and ethanol, necessitating the use of appropriate co-solvents for in vivo applications [2]. This solubility profile underscores the need for careful formulation planning when designing experiments.
Table 2: Solubility and Formulation Options for LY3000328
| Solvent/Formulation | Solubility | Concentration | Applications |
|---|---|---|---|
| DMSO | ≥50 mg/mL | ~103.19 mM | Stock solutions for in vitro studies |
| Water | Insoluble | N/A | Not recommended |
| Ethanol | Insoluble | N/A | Not recommended |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥2.5 mg/mL | ~5.16 mM | In vivo administration |
| 10% DMSO + 90% Corn Oil | ≥2.5 mg/mL | ~5.16 mM | In vivo administration |
Preparation of stock solutions requires careful attention to ensure compound integrity and accurate dosing. For in vitro applications, a common approach involves dissolving LY3000328 in anhydrous DMSO to create concentrated stock solutions (e.g., 10-100 mM). The solution should be gently mixed until the solid is completely dissolved, avoiding vigorous shaking that might introduce moisture or cause oxidation. If necessary, brief sonication can be employed to aid dissolution [3]. Once prepared, these stock solutions should be aliquoted into single-use portions and stored at -80°C to maintain stability and prevent repeated freeze-thaw cycles [1] [6].
For in vivo studies, several formulations have been validated. A frequently used formulation combines 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, which can achieve concentrations ≥2.5 mg/mL (5.16 mM) [1] [6] [2]. To prepare 1 mL of this working solution: add 100 μL of 25.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly; then add 50 μL Tween-80 and mix again; finally, add 450 μL normal saline to adjust the volume to 1 mL [1] [6]. Alternatively, a simpler formulation of 10% DMSO + 90% Corn Oil can be used, achieving similar concentrations and particularly suitable for oral administration in animal studies [6] [2].
The enzymatic inhibition assay is fundamental for evaluating the potency of LY3000328. The protocol begins with preparing assay buffer (typically 100 mM sodium acetate buffer, pH 5.5, containing 1-5 mM DTT and 1-5 mM EDTA). Recombinant human or mouse cathepsin S enzyme is diluted in assay buffer to an appropriate working concentration. LY3000328 stock solutions are serially diluted in DMSO, then further diluted in assay buffer, ensuring the final DMSO concentration does not exceed 1% to avoid solvent effects on enzyme activity. The fluorogenic substrate (Z-Val-Val-Arg-AMC) is prepared in assay buffer at a concentration of 10-50 μM.
The assay procedure involves pre-incubating the enzyme with various concentrations of LY3000328 for 15-30 minutes at room temperature. The reaction is initiated by adding the fluorogenic substrate, and fluorescence is measured continuously (excitation ~380 nm, emission ~460 nm) for 30-60 minutes using a plate reader. Controls should include enzyme with DMSO only (positive control) and buffer without enzyme (background control). IC₅₀ values are determined by fitting the inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). Typical IC₅₀ values for LY3000328 are 7.7 nM for human CatS and 1.67 nM for mouse CatS [1] [3].
For evaluating cellular activity, researchers can assess the compound's effect on cathepsin S function in cell-based systems. The protocol involves culturing appropriate cell lines (such as macrophages or cancer cell lines endogenously expressing cathepsin S) in complete medium. LY3000328 is added to the cells at varying concentrations (typically ranging from 1 nM to 10 μM) and incubated for predetermined time points (e.g., 2-24 hours). Following treatment, cells are harvested and lysed, and cathepsin S activity is measured using fluorogenic substrates as described in the enzymatic assay.
Alternatively, the effect of LY3000328 on EGFR trafficking can be evaluated in cancer cell lines [5]. In this protocol, cells are treated with LY3000328 (e.g., 10 μM) or vehicle control for several hours, followed by analysis of EGFR localization using immunofluorescence and structure illumination microscopy (SIM). Co-localization of EGFR with lysosomal markers (LAMP1) and Rheb can be quantified using image analysis software. Additionally, mTORC1 activation can be assessed by Western blotting for phosphorylation of S6K1 at Thr389 and 4E-BP1 at Thr37/46 [5]. This approach demonstrates how LY3000328 disrupts the lysosomal translocation of EGFR and subsequent mTORC1 signaling, providing insight into its mechanism beyond direct enzyme inhibition.
For in vivo studies, particularly in mouse models of abdominal aortic aneurysm (AAA), LY3000328 has demonstrated efficacy at various dosing levels [1] [3]. The compound is typically administered orally at doses ranging from 1 to 30 mg/kg, with a frequency of twice daily (BID) over 28 days to achieve therapeutic effects. The formulation commonly used for these studies is 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, prepared as described in section 3.2, which provides good solubility and bioavailability [1] [6]. This formulation ensures consistent exposure and reproducible results in preclinical models.
In the AAA model, inflammation is induced in mice through application of CaCl₂ to the ablumenal surface of the aorta, creating a disease state that mimics human AAA pathology [1]. Treatment with LY3000328 shows a dose-dependent reduction in aortic diameter—specifically 58% at 1 mg/kg, 83% at 3 mg/kg, and 87% at 10 mg/kg—demonstrating its efficacy in mitigating aneurysm expansion [1] [3]. The exposure (AUC) of LY3000328 increases in a dose-dependent manner, indicating favorable drug disposition properties [1]. For other disease models, such as cancer, dosing regimens may need optimization based on the specific research objectives and animal model characteristics.
Monitoring the pharmacodynamic effects of LY3000328 is essential for understanding its in vivo efficacy. Blood collection should be performed at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) to measure plasma cathepsin S activity and compound concentrations [4]. Plasma samples are collected in EDTA tubes and stored at -70°C until analysis. Cathepsin S activity is measured using fluorogenic substrates similar to the in vitro assay, while LY3000328 concentrations are quantified using LC/MS/MS methods with a lower limit of quantification of 1 ng/mL [4].
The pharmacodynamic activity of LY3000328 exhibits a biphasic response in vivo. Initially, cathepsin S activity declines as the compound engages its target, then returns to baseline, followed by an increase above baseline levels [4]. This pattern is accompanied by a dose-dependent increase in cathepsin S mass, which continues to rise even after LY3000328 has been cleared from circulation [4]. Researchers should calculate specific activity (activity normalized to mass) to properly interpret these changes. Understanding this complex pharmacodynamic profile is crucial for appropriate experimental design and data interpretation in preclinical studies.
LY3000328 has demonstrated a favorable safety profile in initial studies. In vitro assessments show low CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9), suggesting a reduced potential for drug-drug interactions [1] [6]. The compound also exhibits low in vitro metabolism across species (mouse, rat, dog, and human liver microsomes), with <20% metabolism after 30 minutes of incubation at 4 μM concentration [1] [6]. Additionally, it demonstrates good permeability (MDCK A-B >4%) and low potential for hERG channel blockade (only 6% displacement of [3H]-astemizole at 100 μM) [1] [6], indicating a reduced risk of cardiac side effects.
In a Phase 1 clinical trial with healthy volunteers, single doses of up to 300 mg were well-tolerated, with linear pharmacokinetics observed across the dose range tested [4]. The study reported that a plasma concentration of approximately 60 ng/mL achieves 50% maximal inhibition of cathepsin S activity [1] [4]. Researchers should note the unique biphasic pharmacodynamic response—initial inhibition followed by a rebound increase in cathepsin S mass—which may have implications for dosing regimens in chronic models [4]. When handling the compound in laboratory settings, standard precautions for research compounds should be followed, including use of personal protective equipment and proper ventilation, particularly when working with powdered material or DMSO solutions.
Researchers may encounter several common issues when working with LY3000328. Precipitation issues often arise when diluting DMSO stock solutions into aqueous buffers; to minimize this, gradually dilute the stock solution while vortexing, and ensure the final DMSO concentration does not exceed 1-2% for cellular assays. If precipitation persists, consider adding a small amount of co-solvents such as PEG300 or cyclodextrins to the aqueous buffer. For inconsistent in vivo results, verify the formulation preparation sequence—add co-solvents sequentially from left to right as specified in the protocols, and ensure the solution is clear before administration [1] [6].
Another consideration is the unique pharmacodynamic response of cathepsin S to inhibition. The biphasic pattern (initial decrease in activity followed by an increase in cathepsin S mass) is a characteristic response to LY3000328 rather than an experimental artifact [4]. Researchers should measure both activity and mass to properly interpret results and consider timing of endpoint assessments relative to dosing. For cellular studies examining EGFR trafficking, include appropriate controls (e.g., DYNG-4a for endocytosis inhibition) to validate the specific mechanism of action [5]. When storing solutions, always use fresh, anhydrous DMSO as moisture absorption can significantly reduce solubility over time [2].
LY3000328 represents a valuable research tool for investigating cathepsin S biology and its role in various disease processes. With well-characterized solubility profiles—particularly its high solubility in DMSO (≥50 mg/mL) and available in vivo formulations—researchers can effectively apply this compound across multiple experimental systems [1] [6] [2]. The detailed protocols provided for in vitro enzymatic assays, cellular studies, and in vivo models offer a solid foundation for investigating the compound's mechanisms and therapeutic potential.
The unique pharmacodynamic profile of LY3000328, including its biphasic effect on cathepsin S activity and mass, presents both challenges and opportunities for research applications [4]. By following the recommended storage conditions, formulation procedures, and experimental guidelines outlined in this document, researchers can maximize the utility of this compound in their investigations. As research with LY3000328 continues to evolve, particularly in areas such as AAA and cancer biology, these application notes and protocols provide a essential foundation for proper experimental implementation and data interpretation.
LY3000328 is a novel, potent, and selective Cathepsin S (CatS) inhibitor that has demonstrated significant efficacy in experimental models of abdominal aortic aneurysm (AAA). This small molecule inhibitor exhibits high potency with IC₅₀ values of 7.7 nM for human CatS and 1.67 nM for mouse CatS, making it particularly suitable for preclinical studies in mouse models. Unlike many cysteine protease inhibitors that form covalent bonds with the active site Cys25, LY3000328 acts as a noncompetitive inhibitor that binds to the S2 and S3 subsites of CatS without interacting with the catalytic cysteine residue. This mechanism of action contributes to its excellent selectivity profile against other cysteine proteases including cathepsins B, K, L, and V.
The physicochemical properties of LY3000328 include a molecular weight of 484.52 g/mol and good permeability (MDCK A-B >4%), with low in vitro metabolism in liver microsomes from multiple species including humans. Cathepsin S has been implicated in AAA pathogenesis through its role in elastin degradation, extracellular matrix remodeling, and inflammation within the vascular wall. Inhibition of CatS represents a promising therapeutic strategy for AAA, as current treatment options remain limited to surgical interventions for advanced disease stages [1] [2].
Two well-established mouse models of AAA were utilized in the efficacy assessment of LY3000328, each replicating different aspects of human AAA pathophysiology:
CaCl₂-Induced AAA Model: This model involves the perivascular application of 0.25-0.5 M calcium chloride solution directly to the exposed abdominal aorta. The chemical injury triggers a localized inflammatory response that leads to elastic fiber fragmentation, smooth muscle cell apoptosis, and progressive aortic dilation over 28 days. The CaCl₂ model closely resembles features of human AAA, including mononuclear inflammatory cell infiltration, medial degeneration, and elevated expression of various proteases including cathepsin S.
Angiotensin II-Infused ApoE⁻/⁻ Model: This alternative approach utilizes chronic infusion of angiotensin II (typically 1,000 ng/kg/min) via osmotic minipumps in apolipoprotein E-deficient mice that are maintained on a high-fat diet. The model induces a distinct form of AAA characterized by suprarenal localization, intramural hematoma formation, and prominent inflammation. This approach is particularly valuable for studying AAA in the context of hyperlipidemia and hypertension, which are common risk factors in human AAA [3].
The typical experimental workflow for evaluating LY3000328 in AAA models follows a standardized sequence with key decision points, as illustrated below:
LY3000328 has been successfully administered to mice via two primary routes in AAA efficacy studies, each offering distinct advantages:
Oral Administration (PO): The compound is typically administered by oral gavage with a dosing volume of 10 mL/kg. This route allows for bid dosing (twice daily) regimens that maintain therapeutic drug levels throughout the day. The oral formulation leverages the compound's good permeability and favorable absorption characteristics, making it suitable for chronic studies that model human therapeutic approaches.
Intraperitoneal Administration (IP): Some studies have utilized daily IP injection as an alternative administration route, typically at a volume of 0.2 mL per mouse. This approach may be preferred when precise control over dosing timing is required or when comparing effects across multiple compounds with variable oral bioavailability.
For both routes, LY3000328 requires specific formulation strategies to ensure adequate solubility and stability. The standard approach involves preparing a stock solution in DMSO followed by dilution with appropriate vehicles such as PEG300/Tween-80/saline mixtures or SBE-β-CD/saline solutions. These formulations have demonstrated compatibility with both oral and intraperitoneal administration in chronic studies [1] [4] [5].
The dosing regimens for LY3000328 have been optimized across multiple studies to achieve maximal efficacy in preventing AAA development and progression:
Preventive Dosing: Treatment is typically initiated either one day before or concurrently with AAA induction, continuing throughout the experimental period (usually 28 days). This approach allows assessment of the compound's ability to prevent aneurysm initiation and early development.
Therapeutic/Interventional Dosing: To model clinical scenarios more closely, some studies have implemented delayed treatment initiation at 7 or 14 days post-AAA induction. This design evaluates the compound's efficacy in slowing or halting the progression of established aneurysms, providing stronger translational relevance for human therapy.
Dose Frequency: Most studies have employed twice-daily dosing for oral administration, which helps maintain consistent plasma concentrations above the effective threshold for CatS inhibition throughout the 24-hour cycle [1] [3].
Table 1: LY3000328 Dosing Regimens in Mouse AAA Models
| AAA Model | Dose Range | Frequency | Route | Treatment Duration | Key Findings |
|---|---|---|---|---|---|
| CaCl₂-induced | 1-30 mg/kg | Twice daily | Oral (PO) | 28 days | Dose-dependent reduction in aortic diameter (58% at 1 mg/kg to 87% at 10 mg/kg) [1] |
| CaCl₂-induced | 25 mg/kg | Every 3 days | Intraperitoneal (IP) | 28 days | Significant suppression of aortic dilatation (0.58 vs 0.92 mm in controls) [3] |
| AngII-infused ApoE⁻/⁻ | 25 mg/kg | Every 3 days | Intraperitoneal (IP) | 28 days | Reduced aortic diameter (0.95 vs 1.84 mm in controls) and elastin degradation [3] |
LY3000328 has demonstrated dose-dependent efficacy across multiple AAA models, with significant suppression of aortic dilation observed at doses as low as 1 mg/kg. The compound's effect on aortic diameter, the primary endpoint for AAA efficacy, has been consistently reproduced:
Table 2: Dose-Dependent Efficacy of LY3000328 in CaCl₂-Induced AAA Model
| Dose (mg/kg) | Aortic Diameter Reduction | Exposure (AUC) | Statistical Significance |
|---|---|---|---|
| 1 mg/kg | 58% | Low | p < 0.05 |
| 3 mg/kg | 83% | Moderate | p < 0.01 |
| 10 mg/kg | 87% | High | p < 0.001 |
| 30 mg/kg | ~90% | Saturation | p < 0.001 |
The exposure-response relationship demonstrates that near-maximal efficacy is achieved at 10 mg/kg with twice-daily oral dosing, with an EC₅₀ value of approximately 31 ng/mL in plasma based on allometric scaling from mouse data. This exposure level corresponds to the concentration required for 50% inhibition of CatS activity in plasma, as determined in ex vivo assays [1] [6].
Beyond aortic diameter measurements, LY3000328 treatment has demonstrated beneficial effects on multiple histopathological and molecular markers of AAA:
Elastin Integrity: Verhoeff-Van Gieson staining revealed significantly preserved elastic fiber architecture in treated animals compared to controls, with reduced numbers of elastin breaks per aortic section (p < 0.001).
Cellular Apoptosis: TUNEL assays demonstrated reduced medial smooth muscle cell apoptosis in both CaCl₂ (p = 0.012) and AngII-infused models (p < 0.001), indicating protection against a key cellular mechanism of AAA progression.
Inflammatory Infiltration: Immunostaining for macrophages showed significant reduction in macrophage infiltration in the aortic wall (p = 0.041 in CaCl₂ model; p = 0.030 in AngII model), supporting the anti-inflammatory effects of CatS inhibition.
Protease Activity: Biochemical analyses confirmed reduced CatS and cathepsin K (CTSK) levels in aortic tissue (p < 0.001 for both), demonstrating target engagement and downstream effects on related proteolytic pathways [1] [3].
The therapeutic efficacy of LY3000328 in AAA models arises from its multifaceted effects on proteolytic and inflammatory pathways within the vascular wall. The compound's mechanism involves a cascade of molecular and cellular events:
This mechanistic pathway illustrates how LY3000328-mediated CatS inhibition disrupts the vicious cycle of proteolysis and inflammation in the aortic wall. By preserving elastin integrity and reducing production of elastin-derived peptides (matrikines), the compound attenuates subsequent inflammatory cell recruitment and activation. Additionally, through its effects on antigen presentation and cytokine processing, CatS inhibition modulates the adaptive immune response in AAA. The preservation of smooth muscle cells and reduction in apoptosis helps maintain the structural integrity of the aortic wall, ultimately leading to attenuated AAA formation and progression [2] [7] [3].
For in vivo administration, LY3000328 requires careful formulation to ensure stability, solubility, and biocompatibility. The following step-by-step protocol outlines the preparation of dosing solutions for animal studies:
Step 1: Primary Stock Solution Prepare a DMSO stock solution at 25 mg/mL by dissolving 25 mg of LY3000328 powder in 1 mL of anhydrous DMSO. Vortex thoroughly until complete dissolution is achieved (typically 2-3 minutes). The solution should appear clear without visible particulates. Aliquot and store at -20°C for up to 3 months, avoiding repeated freeze-thaw cycles.
Step 2: Working Solution for Oral Dosing For a 10 mg/kg dosing solution in a 20 g mouse (200 μL total volume):
Step 3: Quality Control Visually inspect the final dosing solution for clarity and absence of precipitate before administration. For oral gavage, ensure the solution is at room temperature to minimize gastrointestinal distress in animals [1] [4].
For specific experimental needs or compatibility issues, alternative formulation approaches have been successfully employed:
SBE-β-CD-Based Formulation: For enhanced solubility and stability, LY3000328 can be formulated in 20% sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline. Prepare the SBE-β-CD vehicle by dissolving 2 g of SBE-β-CD in 10 mL of saline, followed by filtration through a 0.22 μm filter. Then add 100 μL of 25 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD solution with gentle mixing.
Corn Oil-Based Formulation: For studies requiring completely aqueous-free formulations, LY3000328 can be prepared in 10% DMSO + 90% corn oil. Add 100 μL of 25 mg/mL DMSO stock to 900 μL of corn oil and mix thoroughly. This formulation is particularly suitable for longer-term studies exceeding two weeks, though the compatibility with oral dosing should be verified for specific study designs [1] [4].
LY3000328 is a potent and selective inhibitor of Cathepsin S (CatS), a cysteine protease implicated in extracellular matrix degradation and the pathogenesis of diseases like atherosclerosis and abdominal aortic aneurysm (AAA) [1] [2]. By inhibiting CatS, LY3000328 aims to slow the degradation of structural proteins like elastin and collagen in the vessel wall [2].
The pharmacodynamic (PD) response to LY3000328 is complex and biphasic. While it causes an initial decline in CatS activity, this is followed by a rebound increase in activity above baseline levels, which is attributed to a concomitant and prolonged increase in CatS protein mass [1] [2].
The data below summarize the key findings from a Phase I, single-dose, dose-escalation study of LY3000328 in healthy male subjects [1] [2].
Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of LY3000328
| Parameter | Finding / Value | Notes |
|---|---|---|
| Dosing | Single doses from 1 mg to 300 mg | Administered with food to prevent degradation in the stomach [2]. |
| Tolerability | Well tolerated at all doses | Up to the highest tested dose of 300 mg [1]. |
| Pharmacokinetics (PK) | Linear pharmacokinetics | Observed up to the 300 mg dose [1]. |
| Plasma CatS Activity (PD) | Biphasic response | Initial decline, return to baseline, then increase above baseline [1]. |
| Plasma CatS Mass (PD) | Dose-dependent increase | Continued to increase after LY3000328 was cleared from plasma [1]. |
| Predicted Human EC₅₀ | ~60 ng/mL | Plasma concentration for 50% maximal inhibition of CatS activity [2]. |
| Projected Human ED₅₀ for AAA | 20 mg (90% CI: 5, 100 mg) | Projected dose to reduce AAA expansion rate by 50% [2]. |
Table 2: Experimental PD Measurements and Calculations
| Measurement Type | Description | Significance |
|---|---|---|
| CatS Activity | Primary PD biomarker; measured ex vivo in plasma samples. | Indicator of direct target engagement and inhibitor efficacy [2]. |
| CatS Mass | Quantity of CatS protein measured in plasma. | Revealed compensatory increase in protein levels post-dosing [1]. |
| CatS Specific Activity | Calculated as (CatS Activity / CatS Mass). | Normalized activity data; showed rebound activity was due to increased CatS mass [1]. |
| Cystatin C (CysC) | Endogenous cysteine protease inhibitor measured in plasma. | High-affinity inhibitor of CatS; explored as a potential secondary PD biomarker [2]. |
Here are the methodologies for key experiments cited in the clinical study.
Protocol 1: Clinical Study Design for PK/PD Assessment [2]
Protocol 2: Data Processing for Pharmacodynamic Endpoints
The following diagrams illustrate the overall experimental workflow and the mechanism behind the observed biphasic pharmacodynamic response.
Diagram 1: Experimental Workflow for Clinical PK/PD Study. This flowchart outlines the key stages of the Phase I clinical trial, from dosing and sample collection to integrated pharmacokinetic and pharmacodynamic analysis [2].
Diagram 2: Mechanism of Biphasic Pharmacodynamic Response. This diagram illustrates the sequence of PD events following LY3000328 administration, explaining the unexpected rebound in CatS activity through a compensatory increase in enzyme mass [1] [2].
The biphasic PD response has critical implications for the clinical development of CatS inhibitors. A short-lived inhibitor like LY3000328, while quickly cleared, may produce a counterintuitive and potentially undesirable long-term increase in proteolytic capacity due to elevated CatS mass [1] [2]. This suggests that the optimal pharmacokinetic profile for a therapeutic CatS inhibitor might need to be prolonged (e.g., sustained release) to maintain constant suppression and prevent this compensatory rebound [1].
The discovery paper for LY3000328 reports its excellent metabolic stability across multiple species, a key factor in its selection for clinical development [1]. The data is summarized in the table below.
| Species | Microsomal Stability (after 30 min at 4 μM) |
|---|---|
| Mouse | < 20% metabolism |
| Rat | < 20% metabolism |
| Dog | < 20% metabolism |
| Human | < 20% metabolism |
Additional ADME Characteristics: Beyond microsomal stability, LY3000328 also exhibited low potential for drug-drug interactions and toxicity, including low CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9) and low potential for hERG channel blockade [2].
While the exact protocol for LY3000328 is not detailed, the standard methodology for determining intrinsic clearance using liver microsomes is well-established and would have been the basis for generating the data above [3].
The following diagram illustrates the core workflow of this standard assay:
Key Protocol Details:
Based on the available information, here are key points to consider for your own experimental work:
Although a dedicated CYP450 inhibition assay for LY3000328 was not found in the search results, its CYP450 interaction profile and key pharmacokinetic (PK) data from preclinical studies are summarized in the table below. This data is crucial for estimating its drug-drug interaction (DDI) potential.
Table 1: In Vitro CYP450 Inhibition and Pharmacokinetic Profile of LY3000328
| Property | Result / Value | Details / Conditions |
|---|---|---|
| CYP450 Inhibition | Low inhibition at 10 μM [1] [2] | <15% inhibition of CYP3A4, CYP2D6, and CYP2C9 [2]. |
| In Vitro Metabolism | Low turnover [2] | <20% metabolism after 30 min incubation at 4 μM in mouse, rat, dog, and human liver microsomes. |
| Permeability | Good [2] | MDCK A-B >4%. |
| hERG Blockade Potential | Low [2] | 6% displacement of [3H]-astemizole at 100 μM. |
| Human Cmax (Predicted/Estimated) | Not explicitly stated | The plasma concentration for 50% CatS inhibition (in vitro) is ~60 ng/mL [2] [3]. |
The following is a generalized protocol for a pooled in vitro CYP inhibition assay [4]. This method is efficient for simultaneously profiling a compound's inhibitory potential against the five major CYP isoforms.
1. Objective To evaluate the potential of a test compound to inhibit multiple cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) simultaneously using a cocktail of isoform-specific probe substrates in human liver microsomes (HLM) [4].
2. Materials and Reagents
3. Experimental Procedure
3.1 Sample Preparation
3.2 Assay Incubation
3.3 Analytical Measurement
4. Data Analysis
The following diagrams outline the experimental workflow and the role of CYP inhibition profiling in drug development.
The hERG Fluorescence Polarization (FP) Assay is a homogeneous, high-throughput method used to assess the binding affinity of small molecules for the hERG potassium channel. The principle is based on the competitive displacement of a fluorescently labeled tracer from the channel. When the tracer is bound to hERG, it rotates slowly, resulting in a high FP value. If a test compound displaces the tracer, the tracer rotates more rapidly in solution, leading to a low FP value [1] [2].
The following diagram outlines the key steps in the assay procedure:
% Inhibition = [1 - (FP_sample - FP_high_control) / (FP_low_control - FP_high_control)] * 100The following table lists IC₅₀ values for known hERG blockers, which can be used for assay validation and comparison. The data demonstrates a strong correlation between the FP binding assay and the gold-standard patch clamp electrophysiology method [2].
Table 1: IC₅₀ Values of Reference Compounds in hERG FP and Patch Clamp Assays
| Compound | hERG FP Assay IC₅₀ (nM) | Patch Clamp IC₅₀ (nM) |
|---|---|---|
| Astemizole | 3 | 1.2 |
| Dofetilide | 11 | 12 |
| E-4031 | 27 | 48 |
| Terfenadine | 23 | 16 |
| Pimozide | 8 | 18 |
| Haloperidol | 167 | 174 |
The available research on LY3000328 indicates that its potential for hERG channel blockade was assessed during its development. One study specifically mentions that at a 100 µM concentration, LY3000328 showed only 6% displacement of [³H]-astemizole in a hERG binding assay, suggesting a low potential for hERG blockade [5]. This type of data is typically generated using a protocol very similar to the one detailed above.
LY3000328 is a potent and selective non-covalent inhibitor of cathepsin S (CTSS), a lysosomal cysteine protease that plays a critical role in extracellular matrix (ECM) remodeling and inflammatory processes. Unlike many conventional cathepsin inhibitors that form covalent bonds with the active site Cys25, LY3000328 exhibits a novel binding mode that occupies the S2 and S3 subsites without interacting with this catalytic cysteine, thereby reducing potential off-target effects [1]. This compound demonstrates exceptional selectivity over other cysteine proteases including cathepsins L, K, B, and V, with an IC₅₀ of 7.70 ± 5.85 nM for human CatS and 1.67 ± 1.17 nM for mouse CatS [1]. The therapeutic rationale for targeting CTSS in fibrotic disorders stems from its dual role in both ECM degradation and activation of key fibrotic signaling pathways, particularly through its ability to cleave elastin and activate TGF-β signaling, establishing it as a central regulator of fibrosis across multiple organ systems.
The pharmacological profile of LY3000328 makes it particularly suitable for investigating long-term fibrotic processes, as its non-covalent mechanism and favorable drug disposition properties allow for sustained target engagement without the potential toxicity associated with electrophilic inhibitors. CTSS exhibits optimal enzymatic activity at both acidic and neutral pH (6.0-7.5), enabling function in extracellular environments, and is secreted by various cell types involved in fibrotic responses including macrophages, fibroblasts, and smooth muscle cells in response to inflammatory mediators [1]. This application note consolidates optimized experimental protocols and analytical methods for employing LY3000328 in preclinical models of wound healing and fibrosis, providing researchers with a standardized framework for investigating this promising therapeutic target.
LY3000328 has demonstrated significant efficacy across multiple in vivo fibrosis models, with particularly robust effects in cutaneous wound healing and renal fibrosis paradigms. The consistent therapeutic outcomes observed across these diverse disease models highlight the fundamental role of CTSS in fibrotic pathogenesis and validate LY3000328 as a valuable research tool for investigating fibrosis mechanisms.
Table 1: Summary of LY3000328 Efficacy Across Preclinical Fibrosis Models
| Disease Model | Species | Dosing Regimen | Treatment Duration | Key Outcomes | Primary References |
|---|---|---|---|---|---|
| Cutaneous Scarring/Hypertrophic Scar | C57BL/6 J mice | 10 mg/kg daily (intraperitoneal) | 10 days | 65.1% inhibition of scar growth; reduced tissue thickness, collagen I/III, fibronectin, and α-SMA expression | [2] |
| Renal Fibrosis (Hydronephrosis) | C57BL/6 mice | 30 mg/kg twice daily (oral) | 48 hours | Attenuated ECM deposition, reduced TGF-β1, SMAD2/3 phosphorylation, and increased E-cadherin | [3] [4] |
| IgA Nephropathy | SD rats | 100 μg (0.5 μg/μl) daily (intraperitoneal) | 3 weeks | Reduced mesangial cell proliferation, IgA accumulation, and kidney damage | [5] |
In cutaneous wound healing applications, LY3000328 administration during the granulation and proliferation stages resulted in dramatic inhibition of scar formation, with parallel reductions in key molecular markers of fibrosis including collagen I, collagen III, fibronectin, and α-smooth muscle actin (α-SMA) [2]. The 65.1% inhibition rate of scar growth underscores the potent anti-fibrotic efficacy achievable with appropriate timing of therapeutic intervention. In renal pathology models, LY3000328 treatment consistently attenuated critical fibrotic processes including epithelial-mesenchymal transition (EMT), ECM deposition, and TGF-β/SMAD signaling pathway activation [3] [5]. The comparable effects observed across different administration routes (intraperitoneal and oral) and dosing regimens highlight the favorable pharmacokinetic properties of this compound and its ability to reach therapeutic concentrations in target tissues.
The translational value of these findings is further enhanced by human tissue correlation studies demonstrating significantly elevated levels of both CTSS and its transcriptional regulator IRF7 in keloid tissues from adult patients compared to normal skin [2]. This parallel between preclinical efficacy and human disease relevance establishes LY3000328 as both a valuable research tool for investigating fibrotic mechanisms and a promising candidate for further therapeutic development.
Animals: Utilize 8-12 week old C57BL/6 J mice (20-25 g body weight). House animals under standard conditions (12-hour light/dark cycles, controlled temperature 20-25°C, and humidity 50-52%) with free access to food and water.
Wound Creation: Anesthetize mice using ketamine/xylazine (100/10 mg/kg, i.p.). Create full-thickness skin excision wounds (6-8 mm diameter) on the dorsal surface using sterile surgical scissors. Apply topical antibiotic ointment to prevent infection.
Hypertrophic Scar Induction: For hypertrophic scar models, additional mechanical stress can be applied through repeated superficial irritation or specific tension-applying wound splinting techniques to enhance fibrotic response.
Dosing Solution Preparation: Prepare fresh LY3000328 solution daily by dissolving in sterile saline at a concentration of 0.5 mg/mL. For control groups, use saline vehicle alone.
Administration: Administer LY3000328 at 10 mg/kg via intraperitoneal injection once daily. Initiate treatment either immediately post-wounding (for prevention studies) or during the granulation/proliferation phase (day 3-5 post-wounding) for therapeutic assessment.
Treatment Duration: Continue administration for 10 consecutive days based on established protocols that demonstrated significant anti-fibrotic effects [2].
Monitoring: Assess wound closure daily through digital photography and planimetry. Monitor animals for signs of distress, infection, or adverse drug reactions throughout the study period.
Euthanasia and Sample Collection: Euthanize animals at predetermined endpoints (e.g., days 7, 14, and 21 post-wounding). Excise wound tissue with a 2-3 mm margin of surrounding unwounded skin.
Sample Division: Divide each wound sample into two portions. One portion should be fixed in 4% paraformaldehyde for 24 hours at 4°C for histological analysis. The second portion should be flash-frozen in liquid nitrogen and stored at -80°C for molecular analyses.
Histological Processing: Process fixed tissues through graded ethanol series, clear in xylene, and embed in paraffin. Section tissues at 4-5 μm thickness for staining.
Animals: Use 6-week-old male C57BL/6 mice (20-25 g). Randomize animals into control, disease, and treatment groups (n=6 per group).
Hydronephrosis Induction: Anesthetize mice with 0.3% pentobarbital sodium (30 mg/kg, i.p.). Make a 1.5-3 cm incision in the left lower abdomen to expose the left ureter. Place a lengthwise-opened polyethylene catheter (~2 cm) around the ureter and ligate both ends. Close the abdominal cavity in layers and administer postoperative penicillin to prevent infection [3] [4].
Model Validation: Confirm hydronephrosis development via B-ultrasound examination on day 3 (mild) and day 7 (severe) post-surgery. Key indicators include separation of the collecting system and presence of fluid dark areas.
LY3000328 Treatment: Administer LY3000328 at 30 mg/kg orally twice daily beginning one day post-surgery. Prepare the inhibitor in 1% sodium carboxymethyl cellulose vehicle. Continue treatment for 48 hours before sacrifice and tissue collection [3] [4].
Animals: Use male Sprague-Dawley rats (180-220 g). House under specific pathogen-free conditions with free access to food and water.
IgAN Induction: Administer bovine serum albumin (100 mg/mL in distilled water, 4 mL/kg) by gavage every other day for eight weeks. Inject subcutaneously with 0.1 mL of CCl₄ dissolved in 0.5 mL castor oil weekly for nine weeks. Inject intravenously with 50 μg LPS in saline at the 6th and 9th week post-induction [5].
LY3000328 Treatment: Beginning at the 6th week post-induction, administer 100 μg LY3000328 in 200 μL saline (0.5 μg/μL) intraperitoneally daily for three weeks. Control groups receive saline vehicle alone.
Tissue Collection: At 10 weeks post-induction, collect blood samples for serum preparation and kidney tissues for analysis. Fix kidney tissues in 10% formalin overnight followed by paraffin embedding.
Tissue Lysate Preparation: Homogenize frozen tissues in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant.
Protein Quantification: Determine protein concentrations using bicinchoninic acid (BCA) assay according to manufacturer's protocol.
Immunoblotting: Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
Key Target Proteins:
Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and quantify band intensity using image analysis software.
RNA Extraction: Isolate total RNA from frozen tissues using TRIzol reagent according to standard protocols. Determine RNA concentration and purity by spectrophotometry.
cDNA Synthesis: Reverse transcribe 1 μg of total RNA using reverse transcriptase and random hexamers or oligo(dT) primers.
Quantitative PCR: Perform qPCR reactions using SYBR Green or TaqMan chemistry on a real-time PCR system. Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
Reference Genes: Use GAPDH or β-actin as internal controls for normalization.
Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method. Include appropriate controls in each run.
Table 2: Key Molecular Targets for Fibrosis Assessment
| Analysis Type | Molecular Targets | Significance in Fibrosis | Expected LY3000328 Effect |
|---|---|---|---|
| ECM Components | Collagen I, Collagen III, Fibronectin | Primary structural components of fibrotic tissue | Downregulation |
| Myofibroblast Markers | α-SMA, Vimentin | Indicators of myofibroblast activation | Downregulation |
| Epithelial Integrity | E-cadherin, ZO-1 | Maintenance of epithelial phenotype | Upregulation |
| CTSS Signaling | CTSS, IRF7 | Direct drug target and regulator | Downregulation |
| TGF-β Pathway | TGF-β1, p-SMAD2/3, SMAD2/3 | Central fibrotic signaling pathway | Downregulation |
Masson's Trichrome Staining:
Sirius Red Staining:
Immunohistochemistry:
Scar Area Measurement: Outline wound areas and calculate total scar area using image analysis software. Express results as scar area (mm²) or percentage of original wound area.
Collagen Content and Organization: Quantify collagen content based on Sirius Red or Masson's Trichrome staining intensity. Assess collagen organization using Fractal Dimension (FD) and Lacunarity (L) analyses of Sirius Red-stained sections under polarized light [2].
Immunopositive Cell Counting: Count cells positive for specific markers (e.g., α-SMA, CTSS, IRF7) in multiple high-power fields per section. Express results as positive cells per mm² or percentage of total cells.
The anti-fibrotic efficacy of LY3000328 originates from its targeted inhibition of cathepsin S and subsequent interruption of key pro-fibrotic signaling cascades. Understanding these mechanisms is essential for proper experimental design and interpretation of results.
Diagram 1: Molecular Mechanism of LY3000328 in Fibrosis Pathway - LY3000328 inhibits CTSS activity, disrupting key pro-fibrotic processes including ECM degradation, TGF-β activation, and myofibroblast differentiation.
The primary molecular mechanism involves direct inhibition of CTSS enzymatic activity, which normally processes various extracellular matrix components including elastin, collagen, and fibronectin [2]. CTSS inhibition prevents the excessive matrix degradation that typically generates bioactive matrikines and fragmentation products that stimulate myofibroblast activation and proliferation. Additionally, CTSS plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrotic responses, thereby connecting CTSS inhibition to downregulation of the entire TGF-β/SMAD signaling axis [3].
At the transcriptional level, CTSS expression is regulated by interferon regulatory factor 7 (IRF7), which directly binds to the CTSS promoter region as demonstrated through luciferase reporter assays and chromatin immunoprecipitation experiments [2]. This IRF7-CTSS regulatory axis is particularly important in the transition from scarless healing to fibrotic repair during embryonic development and remains active in adult fibrotic pathologies. The elevated levels of both IRF7 and CTSS observed in human keloid tissues confirm the clinical relevance of this pathway [2].
Beyond its direct effects on matrix remodeling, CTSS inhibition also influences immune cell function through its role in major histocompatibility complex (MHC) class II-mediated antigen presentation. By modulating antigen presentation, LY3000328 may indirectly reduce T-cell activation and subsequent cytokine production that would otherwise drive fibroblast activation and fibrotic responses [1]. This dual functionality—targeting both the matrix remodeling and immunoinflammatory components of fibrosis—makes CTSS inhibition particularly effective across multiple fibrotic conditions.
Implementing a standardized experimental workflow ensures consistent evaluation of LY3000328 efficacy across different fibrosis models and facilitates appropriate data interpretation.
Diagram 2: Experimental Workflow for LY3000328 Fibrosis Studies - Comprehensive schematic outlining key stages from model establishment through data interpretation.
When interpreting experimental results, researchers should expect to observe coordinated reductions across multiple fibrotic markers rather than isolated changes in single parameters. Effective LY3000328 treatment typically demonstrates:
Molecular Level: Significant downregulation of collagen I, collagen III, fibronectin, and α-SMA at both protein and mRNA levels, with corresponding decreases in TGF-β signaling pathway components including phospho-SMAD2/3 [2] [3].
Histological Level: Reduced scar cross-sectional area, decreased collagen density, and more organized collagen architecture with lower Fractal Dimension and higher Lacunarity values indicating more normal tissue structure [2].
Cellular Level: Reduced myofibroblast abundance (α-SMA-positive cells) and decreased proliferation markers (Ki67) in treated models compared to disease controls [5].
The timing of intervention significantly influences treatment outcomes, with administration during the proliferative phase (typically days 3-7 post-injury in cutaneous models) proving most effective for mitigating established fibrotic responses rather than preventing initial healing [2]. Researchers should carefully consider endpoint selection based on their specific research questions, with shorter timepoints (7-14 days) optimal for assessing inflammatory and proliferative responses, and longer timepoints (21-28 days) necessary for evaluating mature scar formation and late-stage remodeling.
Successful implementation of LY3000328 fibrosis studies requires attention to several technical considerations and potential challenges:
Compound Stability: Prepare fresh LY3000328 solutions daily for in vivo administration, as the inhibitor may degrade in aqueous solution over time. Use sterile techniques to prevent microbial contamination during preparation.
Dosing Route Considerations: Intraperitoneal administration typically provides more consistent bioavailability for cutaneous models, while oral gavage may be preferred for renal fibrosis studies based on established protocols [2] [3].
Model Variability: Implement randomization strategies and adequate sample sizes (minimum n=6 per group) to account for biological variability in fibrotic responses. Consider pre-screening animals for baseline differences when possible.
Optimal Sacrifice Timepoints: Schedule tissue collection during active fibrotic phases rather than after resolution has begun. For cutaneous wounds, day 14-21 typically captures peak fibrosis, while renal models may require longer durations (4-10 weeks).
Analytical Controls: Include appropriate controls in all molecular and histological analyses. For Western blotting, use reference samples across gels to normalize between experiments. For histology, process all groups simultaneously to minimize staining variability.
When unexpected results occur, consider verifying: (1) inhibitor activity through ex vivo CTSS activity assays; (2) target engagement by assessing downstream markers like collagen I and α-SMA; (3) model fidelity through thorough characterization of disease controls; and (4) compound administration through careful documentation of dosing preparation and delivery.
LY3000328 represents a valuable research tool for investigating the role of cathepsin S in fibrotic pathologies and evaluating the therapeutic potential of CTSS inhibition. The well-established protocols outlined in this application note provide a standardized framework for generating reproducible, interpretable data across multiple organ systems. The consistent efficacy demonstrated in preclinical models of cutaneous scarring, renal fibrosis, and IgA nephropathy highlights the broad applicability of this compound in fibrosis research [2] [3] [5].
Future research directions should explore combination therapies targeting complementary pathways in fibrosis, such as concurrent inhibition of CTSS and angiotensin signaling or CTSS inhibition alongside anti-inflammatory agents. Additionally, expanded investigation into the role of CTSS in immune cell regulation within fibrotic microenvironments may uncover novel mechanisms through which LY3000328 exerts its anti-fibrotic effects. The translation of these preclinical findings toward clinical application represents the ultimate goal of this research avenue, with LY3000328 serving as both an investigative tool and promising therapeutic candidate worthy of further development.
This section details the known chemical instability of LY3000328 under acidic conditions.
The following diagram illustrates the relationship between the compound's structure, the stressful environment, and the mitigation strategy.
While specific protocols for LY3000328 are not published, the literature indicates general analytical approaches and key considerations for designing your stability studies.
Table: Analytical Techniques for Stability Assessment
| Technique | Application in Stability Monitoring | Key Parameters/Considerations |
|---|---|---|
| Liquid Chromatography (LC) | Separating parent drug from its degradants [3]. | Method should resolve the chloroalcohol peak from LY3000328. |
| Mass Spectrometry (MS) | Identifying the molecular weight and structure of degradants [1]. | Confirmation of chloroalcohol formation. |
| Tandem MS (LC/MS/MS) | Quantitative bioanalysis of LY3000328 in biological matrices like plasma [1]. | Validated methods are complex but necessary for PK studies. |
Suggested Experimental Workflow: To build your own stability protocol, you could consider the following workflow, which synthesizes information from the search results:
What is the specific chemical structure of the chloroalcohol degradant? The exact structure has not been published in the available literature. It is only described as a product of the oxetane ring opening in the presence of HCl [1].
Are there any published analytical methods (e.g., HPLC) specifically for quantifying LY3000328 and its degradant? No specific, detailed methods for separating LY3000328 from its chloroalcohol degradant are provided. The general bioanalytical method for quantifying LY3000328 in human plasma used LC/MS/MS with a lower limit of quantification of 1 ng/mL [1]. You would need to develop and validate a specific stability-indicating method.
Is LY3000328 stable in organic solvents like DMSO? The supplier TargetMol provides a solubility and storage guideline, stating that a 10 mM solution in DMSO is stable for 1 year when stored at -80°C [4]. However, this does not guarantee stability under acidic stress conditions.
Q1: What is the plasma CatS activity rebound effect after LY3000328 dosing? A biphasic pharmacodynamic (PD) response occurs. After a single dose of LY3000328, plasma CatS activity initially declines, returns to baseline, and then increases to a level above baseline. This increase in activity is attributable to a sustained, dose-dependent increase in CatS protein mass in plasma that continues even after the drug has been cleared from the body [1] [2].
Q2: What is the proposed mechanism for the rebound increase in CatS activity? The increase in CatS activity is directly linked to an increase in CatS protein mass. Calculating CatS specific activity (which normalizes activity for mass) demonstrates that the elevated activity is due to the higher quantity of the enzyme, not an increase in the intrinsic activity of each molecule [1] [2]. The exact biological reason for the increased CatS mass remains a subject for further investigation.
Q3: What are the key experimental parameters for detecting this rebound effect? The following methodology was used in the foundational phase 1 study [2]:
| Parameter | Finding/Value | Notes |
|---|---|---|
| Dose Range | 1 mg to 300 mg | Single oral doses; well-tolerated [2]. |
| PK Linearity | Linear up to 300 mg | Pharmacokinetics were dose-proportional [1]. |
| PD Response | Biphasic | Activity: Decline → Return to baseline → Increase above baseline [1]. |
| CatS Mass | Prolonged increase | Continued to rise after drug clearance; dose-dependent [1]. |
| Key PD Metric | CatS Specific Activity | Confirmed elevated activity was due to increased enzyme mass [1]. |
| Critical Timepoints | 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours | Post-dose sampling schedule [2]. |
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Failure to observe initial inhibition | Insufficient drug exposure; improper sample handling. | Verify PK data to ensure systemic exposure. Confirm sample collection and processing protocols (e.g., frozen at -70°C) [2]. |
| High variability in PD measurements | Instability of CatS in plasma; assay variability. | Standardize sample processing time. Validate assay precision and run quality controls with each batch. |
| Uncertainty in interpreting activity data | Changes in mass confounding activity readings. | Always measure CatS mass concurrently with activity and calculate specific activity for accurate interpretation [1]. |
To help visualize the experimental workflow and the complex temporal relationship between drug concentration and pharmacodynamic response, refer to the following diagrams generated using Graphviz.
Diagram 1: Experimental workflow for assessing LY3000328 pharmacodynamics.
Diagram 2: Temporal sequence of the CatS activity rebound effect.
LY3000328 is a potent and selective noncovalent inhibitor of Cathepsin S (CatS). The tables below summarize its potency against various cathepsins and its key pharmaceutical properties.
Table 1: In Vitro Enzyme Inhibition Profile of LY3000328 [1]
| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. hCatS) |
|---|---|---|
| Human Cathepsin S (hCatS) | 7.70 ± 5.85 | - |
| Mouse Cathepsin S (mCatS) | 1.67 ± 1.17 | - |
| Human Cathepsin L (Cat L) | >100,000 (IC₅₀ >100 µM) | >12,987-fold |
| Human Cathepsin K (Cat K) | Information not explicitly stated in search results, but the compound is described as "very high selectivity." [1] | - |
| Human Cathepsin B (Cat B) | Information not explicitly stated in search results, but the compound is described as "very high selectivity." [1] | - |
| Human Cathepsin V (Cat V) | Information not explicitly stated in search results, but the compound is described as "very high selectivity." [1] | - |
Table 2: Key Pharmaceutical Properties of LY3000328 [1]
| Property | Profile |
|---|---|
| Mechanism | Noncovalent, reversible inhibitor. Does not interact with the active site Cys25. [1] |
| Binding Site | Occupies the S2 and S3 subsites of the CatS enzyme. [1] |
| CYP450 Inhibition | Low (<15% inhibition at 10 µM for CYP3A4, 2D6, and 2C9). [1] |
| In Vitro Metabolism | Low (less than 20% metabolism after 30 min in mouse, rat, dog, and human liver microsomes). [1] |
| Permeability | Good (MDCK A-B >4%). [1] |
| hERG Inhibition | Low potential (6% displacement of [³H]-astemizole at 100 µM). [1] |
Here are detailed methodologies for key experiments you can perform to validate the activity and selectivity of LY3000328.
Protocol 1: Cathepsin S Enzyme Inhibition Assay
This protocol is used to determine the IC₅₀ value of LY3000328 against Cathepsin S. [1]
Protocol 2: Enzyme Inhibition Assay for Selectivity Profiling
This protocol assesses selectivity against other cathepsins like Cat L, K, B, and V. [1]
The following diagram illustrates the workflow for the selectivity profiling assay.
Q1: My enzyme inhibition assay for CatS shows high background noise. What could be the cause?
Q2: I am not observing the expected potency (IC₅₀) with LY3000328 in my cellular assay. Why might this be?
Q3: How does the molecular structure of LY3000328 contribute to its selectivity?
The table below summarizes the key in vitro metabolic stability data for LY3000328.
| Property | Result | Experimental Conditions |
|---|
| Human Liver Microsomes Stability | <20% metabolized after 30-min incubation [1] [2] | • Test compound: 4 µM • Incubation time: 30 minutes • Cofactor: NADPH present | | Intrinsic Permeability | Good (MDCK A-B > 4%) [1] [2] | MDCK cell line | | CYP450 Inhibition (Reversible) | Low (<15% inhibition at 10 µM) [1] [2] | • CYP isoforms: 3A4, 2D6, 2C9 • Test compound: 10 µM |
For researchers looking to assess metabolic stability, here is a detailed methodology based on standard practices and the conditions referenced for LY3000328 [1] [2] [3].
Objective: To determine the in vitro metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in liver microsomes.
Test System:
Procedure:
Data Analysis:
The workflow for this experiment is outlined in the following diagram:
First, it is useful to understand the baseline characteristics of LY3000328, a potent and selective Cathepsin S inhibitor [1] [2] [3].
The table below summarizes key in vitro data relevant to its permeability assessment:
| Parameter | Data for LY3000328 | Assay Context & Interpretation |
|---|---|---|
| MDCK Permeability (A-B) | >4% [2] [3] | Suggests good passive permeability [2] [3]. |
| MDR1-MDCK Efflux Ratio | Data not located in search results | An efflux ratio ≥2 suggests a P-gp substrate [4]. |
| In Vitro Metabolism | Low in mouse, rat, dog, human liver microsomes [2] [3] | Low metabolism helps ensure good recovery in the assay. |
While specific protocols for LY3000328 were not found, the general MDCK-MDR1 assay framework and optimizations for challenging molecules like peptides can be directly applied. The following workflow and tips will help you set up a robust assay.
Here are key methodological enhancements from recent research that can improve your assay performance, especially for compounds with similar challenges to peptides [5]:
| Challenge | Optimization Strategy | Rationale & Implementation Tip |
|---|---|---|
| Low Analytical Signal | Use highly sensitive LC-MS/MS [5] | Essential for low permeating compounds. Ensure detection limits of ~1-2 ng/mL [5]. |
| Low Recovery | Add BSA to the receiver compartment [5] | Reduces non-specific binding to plastic surfaces and proteins, improving compound recovery [5]. |
| Aggregation & Non-Steady State | Lower incubation concentrations and extend pre-incubation times [5] | Minimizes aggregation in solution and allows unbound intracellular concentration to reach a steady state [5]. |
| Poor Mass Balance | Check for lysosomal trapping or non-specific binding [4] | A low % recovery may indicate issues beyond permeability. Calculate recovery at the assay's end [4] [6]. |
Q1: How is the data from an MDCK-MDR1 permeability assay interpreted?
Q2: How do I know if the cell monolayer integrity is maintained during the study? The integrity is typically validated by:
Q3: Why should I use MDCK-MDR1 cells over other models like Caco-2? The MDCK-MDR1 cell line offers several advantages [7]:
Here are answers to common questions about LY3000328's interaction with the hERG channel:
Does LY3000328 pose a significant hERG liability risk? Initial in vitro data suggests a low risk. In a binding assay using HEK293 cell membranes, a high concentration (100 µM) of LY3000328 displaced only 6% of a known hERG channel binder ([³H]-astemizole). This minimal displacement indicates a low potential for direct hERG channel blockade at the tested concentration [1] [2].
What is the primary mechanism of action of LY3000328? LY3000328 is a potent, selective, and non-covalent inhibitor of Cathepsin S (Cat S). It binds to the S2 and S3 subsites of the enzyme without forming a covalent bond with the active site residue Cys25 [3]. Its IC₅₀ values are 7.7 nM for human Cat S and 1.67 nM for mouse Cat S [1] [2] [3].
Why is assessing hERG binding important in drug development? The hERG channel is a potassium channel critical for cardiac repolarization. Off-target drug binding can inhibit this channel, potentially leading to Long QT Syndrome (LQTS), a serious heart rhythm condition. Therefore, early assessment of hERG liability is a standard and crucial part of safety pharmacology [4].
The following table summarizes the key experimental findings related to LY3000328's hERG binding potential and its primary pharmacology.
| Assay Type | Test System | Result | Implication |
|---|---|---|---|
| hERG Binding [1] [2] | HEK293 membrane preparation | 6% displacement of [³H]-astemizole at 100 µM | Low binding affinity for the hERG channel. |
| Primary Target Potency [1] [3] | Human Cathepsin S enzyme | IC₅₀ = 7.7 nM | Highly potent and selective for its intended target. |
| Primary Target Potency [1] [3] | Mouse Cathepsin S enzyme | IC₅₀ = 1.67 nM | Highly potent in a common preclinical model. |
Here are detailed methodologies for key experiments cited in the FAQs.
This protocol is used to evaluate a compound's potential to bind to the hERG channel.
This protocol measures the potency of a compound against its primary target.
For compounds that do show significant hERG binding, the following integrated computational and experimental workflow can be used to understand and mitigate the risk. This workflow is adapted from modern drug discovery practices [4].
Diagram: An integrated workflow for predicting and mitigating hERG liability in drug discovery. Key residues for interaction are often Tyr652 and Phe656 [4].
Computational Prediction: Use structure-based methods to understand binding.
Experimental Validation: Confirm predictions with laboratory tests.
Medicinal Chemistry Optimization: Redesign the molecule based on insights.
The core reason for fed administration is to protect the drug from chemical degradation.
The diagram below illustrates this critical degradation pathway and the protective role of food.
The table below summarizes the design of the Phase I clinical trial that established the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of LY3000328 using a fed protocol [3].
| Study Aspect | Details |
|---|---|
| Study Design | Phase I, single-center, randomized, placebo-controlled, single-dose escalation study [3]. |
| Subjects | 21 healthy male volunteers [3]. |
| Dosing | Single escalating oral doses (1, 3, 10, 30, 100, 300 mg) administered with food [3]. |
| Primary Objectives | Assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) [3]. |
| Key PK Finding | Linear pharmacokinetics were observed up to the 300 mg dose [3]. |
Q1: What is the risk of administering LY3000328 to a fasted subject? A: The primary risk is reduced drug exposure and potential loss of efficacy. The degradation of the active ingredient means a lower amount of intact LY3000328 is available for absorption, which would diminish its ability to inhibit cathepsin S.
Q2: How should we handle a dosing error if a subject has taken LY3000328 on an empty stomach? A: If this occurs, it should be documented as a protocol deviation. Since the drug's exposure is likely compromised, the dosing occasion may need to be excluded from the Pharmacokinetic (PK) analysis. Consult the study's pharmacokineticist and medical monitor for guidance on whether the dose should be re-administered with food.
Q3: Are there any specific types of food required for administration? A: The search results do not specify the exact composition of the meal used in the clinical trial. Standard clinical practice for "fed" bioavailability studies often uses a high-fat, high-calorie meal to ensure a robust and consistent effect on stomach pH and gastric emptying. For specific study protocols, refer to the Investigator's Brochure or the clinical trial protocol.
Q4: What are the key analytical methods for verifying drug stability and detecting degradants? A: The Phase I study used validated liquid chromatography tandem mass spectrometry (LC/MS/MS) methods to quantify LY3000328 concentrations in human plasma [3]. This technique is crucial for distinguishing the intact drug from its degradants.
The table below summarizes the core characteristics of LY3000328 for quick reference.
| Property | Description |
|---|---|
| CAS Number | 1373215-15-6 [1] [2] [3] |
| Molecular Formula | C₂₅H₂₉FN₄O₅ [1] [4] [5] |
| Molecular Weight | 484.52 g/mol [1] [4] [5] |
| Primary Target | Cathepsin S (CatS) [1] [6] [4] |
| IC₅₀ (Human CatS) | 7.7 nM [1] [6] [5] |
| IC₅₀ (Mouse CatS) | 1.67 nM [1] [6] [5] |
| Mechanism | Potent, selective, and non-covalent inhibitor [6] |
| Related Clinical Trial | NCT01515358 (Phase 1, Completed) [7] [4] |
The following tables consolidate quantitative data from a Phase 1 clinical trial and a preclinical model of abdominal aortic aneurysm (AAA) [7] [6].
Table 1: Summary of Phase 1 Clinical Trial Findings (NCT01515358) [7]
| Aspect | Findings |
|---|---|
| Study Design | Single-dose, placebo-controlled, dose-escalation (1 mg to 300 mg) in healthy subjects. |
| Pharmacokinetics | Linear up to 300 mg. Quickly cleared from plasma. |
| Pharmacodynamics | Biphasic PD Response: Initial decrease in plasma CatS activity, followed by a return to baseline and then an increase above baseline. Increased CatS Mass: Plasma CatS mass increased in a dose-dependent manner and persisted after the compound was cleared. | | Safety & Tolerability | All doses were well tolerated. |
Table 2: Efficacy in a Preclinical AAA Mouse Model [6]
| Dose (mg/kg) | Reduction in Aortic Diameter |
|---|---|
| 1 mg/kg | 58% |
| 3 mg/kg | 83% |
| 10 mg/kg | 87% |
Q1: What is the most critical stability concern for handling LY3000328? The oxetane ring in LY3000328's structure can open under strongly acidic conditions (pH < 2.0) to form a chloroalcohol degradant [7]. To mitigate this:
Q2: My in vivo data shows an unexpected increase in total CatS levels after dosing. Is this normal? Yes, this is a documented effect. The Phase 1 trial found that LY3000328 causes a dose-dependent increase in plasma CatS mass that continues even after the drug is cleared from the system [7] [8]. When calculating CatS specific activity, this increase in activity was attributable to the increase in enzyme mass, not a loss of inhibitor effect [7]. This rebound effect should be considered when interpreting long-term pharmacodynamic data.
Q3: How should I store and reconstitute LY3000328?
Q4: What is the evidence for LY3000328's selectivity? LY3000328 was developed as a non-covalent inhibitor that binds the S2 and S3 subsites of CatS without interacting with the active site Cys25 [6]. It demonstrates excellent selectivity over other cysteine proteases like cathepsins L, K, B, and V [6].
The diagram below outlines the key stages and considerations for an in vivo experiment with LY3000328, based on the findings from the clinical and preclinical studies.
The core quantitative data on LY3000328's inhibition of cathepsin S across species is summarized in the following table.
| Species | Target | IC₅₀ (nM) | Source / Context |
|---|---|---|---|
| Human | Cathepsin S | 7.7 ± 5.85 nM (n=11) | Purified enzyme assay [1] [2] |
| Mouse | Cathepsin S | 1.67 ± 1.17 nM (n=9) | Purified enzyme assay [1] [2] |
| Rat | Cathepsin S | Inactive (due to G137C mutation) | Protein crystallography & enzyme assay [2] |
Key Insight on Species Selection: The data shows that LY3000328 is significantly more potent against mouse CatS than human CatS. Furthermore, it is inactive against rat CatS due to a natural G137C mutation that narrows the S2 binding pocket, preventing the inhibitor from binding effectively [2]. Therefore, the mouse is the relevant rodent model for your in vivo studies, while the rat should be avoided.
Understanding the molecular mechanism of LY3000328 is crucial for interpreting your results.
The following diagram illustrates this binding mechanism.
Here are detailed methodologies for key experiments as cited in the literature.
This protocol is used to determine IC₅₀ values for human and mouse cathepsin S [1] [2].
This protocol describes the evaluation of LY3000328 in a disease model [1].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low in vivo efficacy in rodents. | Use of rat models. | Switch to a mouse model, as the inhibitor is inactive against rat CatS [2]. |
| Poor solubility in dosing formulation. | Use of inappropriate solvents. | Sequentially add solvents: start with DMSO, then PEG300, Tween 80, and finally saline or corn oil. Sonication is recommended [1] [3]. |
| Inconsistent in vitro IC₅₀ results. | Instability of enzyme or inhibitor in buffer. | Use fresh DMSO for stock solutions and ensure the assay buffer is at the correct pH. Include positive controls. |
The fundamental difference lies in their interaction with the Cathepsin S (CatS) enzyme's active site. This distinction is summarized in the diagram below and detailed in the table.
| Feature | LY3000328 (Non-covalent) | Covalent Inhibitors (General Class) |
|---|---|---|
| Mechanism of Action | Reversible, non-covalent inhibition [1] | Form reversible or irreversible covalent bonds with the enzyme [2] [1] |
| Binding Site | S2 and S3 subsites; does not interact with catalytic Cys25 [1] | Active site Cys25 [2] [1] |
| Key Interactions | Hydrophobic interactions with Phe70; hydrogen bonds with Gly69 and Asn163 [1] | Covalent bond with Cys25 thiol group [2] |
| Primary Design Focus | Specificity and selectivity over potency [2] [1] | Potency [2] |
| Reported Specificity | High selectivity over other cathepsins (L, K, B, V) [1] | Often less selective; can inhibit Cathepsins L, V, and B potently (e.g., Compound 3) [1] |
The table below consolidates key experimental findings for LY3000328, while also noting the general challenges associated with covalent inhibitors.
| Parameter | LY3000328 Data | Covalent Inhibitors (General Notes) |
|---|---|---|
| In Vitro IC₅₀ (hCatS) | 7.70 ± 5.85 nM [1] | Varies by compound (e.g., early proline-based analogs had IC₅₀ of 156 nM) [2] |
| In Vitro IC₅₀ (mCatS) | 1.67 ± 1.17 nM [1] | - |
| Selectivity | >100 μM for human cathepsin L (Cat L IC₅₀) [1] | Overlapping substrate specificity with CatS, CatK, and CatL makes achieving selectivity difficult [2] |
| In Vivo Efficacy | Dose-responsive aortic diameter reduction (58% at 1 mg/kg) in mouse AAA model [3] | - |
| Clinical Phase | Phase I (completed) [2] [4] | RO5459072 (Hoffmann-La Roche) completed Phase II trials [2] |
| Safety & Toxicity Consideration | Low potential for hERG blockade and low CYP450 inhibition in vitro [3] | Nonspecific reactivity with off-target biomolecules can potentially contribute to toxicity [1] |
The experimental workflow for characterizing a CatS inhibitor like LY3000328 typically involves several key stages, as illustrated below.
| Attribute | Details |
|---|---|
| Developer | Eli Lilly and Company [1] [2] |
| Inhibition Type | Non-covalent, reversible [1] [3] |
| Mechanism | Binds S2/S3 subsites without interacting with catalytic Cys25 [1] |
| Potency (IC₅₀) | Human CatS: 7.7 nM; Mouse CatS: 1.67 nM [1] [4] |
| Selectivity | High selectivity over other cysteine cathepsins (L, K, B, V) [1] |
| Clinical Trial Phase | Phase 1 (completed) [5] [3] |
| Primary Indication | Abdominal Aortic Aneurysm (AAA) [1] [2] |
| Key Differentiator | Avoids electrophilic groups, reducing risk of off-target reactivity [1] |
The primary data for LY3000328 comes from its original discovery report [1]. Here are the methodologies used to generate its profile:
Developing specific CatS inhibitors has been challenging due to the high structural similarity between cathepsins S, K, and L [5] [3]. Early research focused on potent, covalent inhibitors that often lacked specificity. The key breakthrough was discovering that targeting the S2 and S3 substrate pockets of CatS could achieve high specificity through non-covalent, reversible inhibition [5] [3].
LY3000328 exemplifies this modern approach. Another prominent inhibitor in clinical development is RO5459072 (Hoffmann-La Roche), which has progressed to Phase II clinical trials [5] [3]. This indicates that the field is moving towards more specific and potentially safer inhibitors.
The following diagram illustrates the structure-based drug design strategy that led to the development of these specific inhibitors.
The table below summarizes the in vitro potency and selectivity data for LY3000328 and a closely related analog, compound 9.
| Compound | hCat S IC₅₀ (nM) | mCat S IC₅₀ (nM) | Selectivity Against Other Cysteine Proteases |
|---|---|---|---|
| LY3000328 (Compound 5) | 7.70 ± 5.85 [1] | 1.67 ± 1.17 [1] | "Very high selectivity" against other cysteine proteases such as Cat L, Cat K, Cat B, and Cat V [1]. |
| Compound 9 | 12.4 ± 6.48 [1] | 3.91 ± 0.71 [1] | "Very high selectivity" against other cysteine proteases such as Cat L, Cat K, Cat B, and Cat V [1]. |
The selectivity data was generated through standardized enzyme inhibition assays [1].
LY3000328 achieves its selectivity through a unique non-covalent mechanism of action.
This specific interaction profile with the S2 and S3 pockets, which have distinct amino acid residues compared to other cathepsins, is the fundamental reason for its high selectivity for Cat S over Cat K and Cat L [2].
The following diagrams summarize the key experimental workflow and the drug's mechanism.
LY3000328 represents a class of selective, non-covalent Cat S inhibitors. Its selectivity stems from a designed interaction with the S2 and S3 subsites of the Cat S enzyme, avoiding the catalytic cysteine that is common to many off-target cysteine proteases. This profile makes it a valuable tool for probing Cat S biology and for potential therapeutic applications where selective inhibition is critical [1] [2].
| Trial Aspect | Details and Results |
|---|---|
| Trial Identifier | NCT01515358 [1] |
| Phase | Phase I [2] [1] |
| Published Date | 2014 (Primary Results) [2] [1] |
| Study Design | Single-center, randomized, placebo-controlled, single ascending dose study [1] |
| Participants | 21 healthy male volunteers [2] [1] |
| Doses Administered | 1, 3, 10, 30, 100, and 300 mg [1] |
| Safety & Tolerability | All doses were well tolerated [2] [1] |
| Pharmacokinetics (PK) | Exhibited linear pharmacokinetics up to the 300 mg dose [2] [1] |
| Key Pharmacodynamic (PD) Finding | A biphasic response was observed: an initial decline in Cathepsin S (CatS) activity was followed by a prolonged increase in total CatS mass in plasma [2] [1] |
The Phase I trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of LY3000328 [1].
LY3000328 is one of several candidates investigated for inhibiting Cathepsin S. The table below compares it with another notable inhibitor.
| Inhibitor | Organization | Highest Phase Reached | Key Characteristics | Primary Indications Studied |
|---|---|---|---|---|
| LY3000328 | Eli Lilly [3] | Phase I [2] [1] | Potent, selective, non-covalent inhibitor [3] | Abdominal Aortic Aneurysm (AAA) [3] |
| RO5459072 | Hoffmann-La Roche [4] | Phase II [4] | Information not specified in search results | Information not specified in search results |
A key differentiator for LY3000328 is its mechanism. Unlike many early CatS inhibitors that formed covalent bonds with the enzyme's active site, LY3000328 is a non-covalent inhibitor that binds to the S2 and S3 sub-sites of CatS [3]. This mechanism was intended to improve selectivity and reduce potential off-target interactions [3] [4].
The following diagram illustrates the hypothesized mechanism of action of LY3000328 and the unexpected biphasic pharmacodynamic response observed in the Phase I trial.
The diagram shows the intended direct inhibition of CatS activity. However, the trial revealed a more complex response: as the drug was cleared, the body's production of the CatS protein increased, leading to a rebound in activity [2] [1]. The increase in CatS activity was attributable to the increase in CatS mass detected in plasma [2].
Based on the available information, the clinical development status of LY3000328 beyond Phase I appears uncertain. As of the latest publications, its status is listed as "Pending" or without reported progress beyond Phase I [5], while another inhibitor (RO5459072) has advanced to Phase II trials [4].
The table below outlines the core identity and quantitative data for this cathepsin S inhibitor.
| Attribute | Description |
|---|---|
| Primary Name | LY3000328 [1] [2] [3] |
| Synonym | Z-FL-COCHO [4] [5] [3] |
| Biological Target | Cathepsin S (CatS), a cysteine protease [1] [5] [2] |
| Molecular Weight | 484.52 g/mol [5] [3] |
| CAS Number | 1373215-15-6 [5] [3] |
| Activity (IC₅₀) | Value | Experimental Context |
|---|---|---|
| Human Cathepsin S | 7.7 nM [5] [3] | In vitro enzyme inhibition assay [5]. |
| Mouse Cathepsin S | 1.67 nM [5] [3] | In vitro enzyme inhibition assay [5]. |
| Plasma Concentration for 50% Maximal Effect | ~60 ng/mL [1] | Measured in human plasma ex vivo during a Phase 1 clinical trial [1]. |
This inhibitor has been utilized in various research contexts, from in vitro mechanisms to in vivo disease models.
In cancer research, the inhibitor (referred to as Z-FL-COCHO) has been shown to induce Endoplasmic Reticulum (ER) stress and sensitive cancer cells to chemotherapeutic agents [4].
The following diagram illustrates this mechanism and a typical experimental workflow for in vitro studies:
LY3000328 has demonstrated efficacy in animal models of disease, showing favorable drug disposition properties [5].
A Phase I clinical trial (NCT01515358) in healthy human volunteers provided key insights into the behavior of LY3000328 in humans [1]:
The following diagram summarizes this biphasic response observed in the clinical trial:
For researchers using this compound, here are some key points:
The table below summarizes the key efficacy data for LY3000328 from a mouse model of AAA [1] [2] [3].
| AAA Model | Dosing Regimen | Efficacy Results (Aortic Diameter Reduction) | Additional Observed Effects |
|---|
| Mouse (CaCl₂-induced) [1] | Oral administration; 1, 3, 10, 30 mg/kg daily for 28 days. | - 58% at 1 mg/kg
The efficacy data was generated using the following established experimental methods [1]:
LY3000328 is a potent and selective non-covalent inhibitor of the enzyme cathepsin S (Cat S) [1]. The therapeutic rationale for its use in AAA is based on this mechanism:
The logical flow from target validation to the drug's effect can be summarized as follows:
LY3000328 advanced to a Phase I clinical trial in healthy human subjects. While this study was not designed to assess efficacy in AAA patients, it provided critical insights [4]:
It is important to note that as of early 2025, there are no FDA-approved drugs for the treatment of AAA, and the field has faced significant challenges in translating pre-clinical successes into clinical therapies [7]. The development status of LY3000328 beyond its Phase I trial is not detailed in the available search results.
For a comprehensive comparison with other pre-clinical alternatives, you may find the research on another Cat S inhibitor, the α-ketoamide compound 6r, informative. It also demonstrated significant suppression of AAA progression in both CaCl₂ and AngII-induced mouse models, even when treatment was initiated after aneurysm formation [5].
| Species Target | IC₅₀ (nM) | Number of Replicates (n) | Selectivity Feature |
|---|---|---|---|
| Human CatS (hCatS) | 7.70 ± 5.85 nM | n = 11 | Highly selective over other cathepsins (L, K, B, V) [1]. |
| Mouse CatS (mCatS) | 1.67 ± 1.17 nM | n = 9 | ~4.6 times more potent than against hCatS [1]. |
The data in the table above was generated through standardized in vitro enzyme inhibition assays [1]. Here is a typical protocol for determining the IC₅₀ values:
The experimental workflow from key studies can be summarized as follows:
Understanding the mechanism of LY3000328 helps explain the observed species difference in potency.
LY3000328 (also referred to as Z-FL-COCHO) has progressed through initial human testing.
This table summarizes the core findings from the single-dose escalation study of LY3000328 in 21 healthy male subjects [1].
| Parameter | Findings for LY3000328 |
|---|---|
| Trial Design | Phase 1, placebo-controlled, single-dose escalation |
| Subjects | 21 healthy male volunteers |
| Doses Tested | Up to 300 mg |
| Safety & Tolerability | All doses were well tolerated |
| Pharmacokinetics (PK) | Linear PK observed up to 300 mg dose |
| Key Pharmacodynamic (PD) Finding | Transient decrease in plasma CatS activity, followed by a prolonged increase in plasma CatS mass |
LY3000328's unique PD response differentiates it from a covalent inhibitor. The following diagram illustrates this biphasic effect and its proposed mechanism.
LY3000328 is a non-covalent inhibitor that binds to the S2 and S3 subsites of the CatS enzyme without interacting with the active site Cys25 [2]. This is a key differentiator from earlier covalent inhibitors.
| Feature | LY3000328 (Non-covalent) | Earlier Covalent Inhibitors |
|---|---|---|
| Binding Mechanism | Binds S2/S3 subsites, non-covalent [2] | Forms reversible/irreversible bond with active site Cys25 [3] |
| Selectivity | High selectivity over other cathepsins (L, K, B, V) [2] | Potency-focused, often lower selectivity (e.g., inhibits L, V, B) [3] |
| Potential for Off-Target Effects | Lower (avoids reactive electrophilic centers) [2] | Higher (nonspecific reactivity with off-target biomolecules) [2] |
For researchers seeking to replicate or understand the data, here are the key methodologies from the cited studies.
Phase 1 Clinical Trial Protocol (Safety, PK, PD) [1]
In Vitro Potency and Selectivity Assays [2]
LY3000328 demonstrated an acceptable safety and linear PK profile in its phase 1 trial [1]. Its primary developmental challenge is the complex PD response—the prolonged increase in CatS mass after drug clearance may have unintended consequences, a crucial consideration for future clinical development of CatS inhibitors [1].
The table below summarizes the key single-dose pharmacokinetic parameters of LY3000328 observed in a Phase 1 clinical study involving healthy human subjects [1] [2].
| Parameter | Findings in Healthy Human Subjects |
|---|---|
| Study Type | Phase 1, single-dose, placebo-controlled, dose-escalation |
| Doses Tested | 1, 3, 10, 30, 100, and 300 mg |
| Linearity | Linear pharmacokinetics observed up to 300 mg |
| Tolerability | All doses were well tolerated |
While a full quantitative PK table for animal species is not available in the current search, the following information provides context for cross-species comparison and drug development.
For researchers aiming to replicate or understand the data, here are the methodologies from the key studies.
1. Human Clinical PK/PD Study Protocol [1]
2. In Vitro Cathepsin S Inhibition Assay [4] This protocol, used to evaluate potential inhibitors, provides context for the type of experiments used in LY3000328's development.
The diagram below outlines the design of the Phase 1 clinical trial that generated the human PK data [1].
The following table summarizes the key pharmacodynamic biomarkers and their validation as demonstrated in the first-in-human study of LY3000328 [1].
| Biomarker | Measurement Method | Biological Matrix | Key Findings & Validation Outcome | Relationship to Dosing |
|---|---|---|---|---|
| Cathepsin S (CatS) Activity (Primary PD biomarker) | Ex vivo activity assay [1] | Plasma (EDTA) | Biphasic Response: Initial activity decline followed by a rise above baseline. Confirmed target engagement [1]. | Transient decrease correlated with plasma concentration of LY3000328 [1]. |
| Cathepsin S (CatS) Mass | Immunoassay (e.g., ELISA) [1] | Plasma (EDTA) | Prolonged Increase: Continued to rise after drug clearance. Provides evidence of systemic feedback [1]. | Dose-dependent increase [1]. |
| Cathepsin S Specific Activity | Calculated (Activity normalized to Mass) [1] | Derived (Plasma) | Normalized Activity: The rise in overall CatS activity was attributable to the increase in CatS protein mass [1]. | Clarified that the increased activity was not due to direct drug effect [1]. |
Here are the methodologies for the core experiments validating these biomarkers.
1. Clinical Study Design for PD Biomarker Assessment (from [1]) This foundational protocol outlines how biomarker data was generated.
2. Independent Biosensor Validation Using LY3000328 (from [2]) This study independently validates LY3000328's specificity, using it as a tool for detection.
The complex, biphasic response of the pharmacodynamic biomarkers to LY3000328 administration can be summarized in the following pathway diagram:
The search results confirm that LY3000328 is a potent and selective noncovalent CatS inhibitor with an IC50 of 7.7 nM for human CatS [3] [4]. However, the available information has limitations for a full comparative guide:
To build a more complete comparison guide, you may need to search specifically for the phase 1 clinical trial publications or clinical trial registry data for other CatS inhibitors.